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  • Product: 3-Amino-N-benzyl-4-chlorobenzenesulfonamide
  • CAS: 1036602-99-9

Core Science & Biosynthesis

Foundational

3-Amino-N-benzyl-4-chlorobenzenesulfonamide chemical properties

An In-depth Technical Guide to 3-Amino-N-benzyl-4-chlorobenzenesulfonamide Introduction 3-Amino-N-benzyl-4-chlorobenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-N-benzyl-4-chlorobenzenesulfonamide

Introduction

3-Amino-N-benzyl-4-chlorobenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The unique arrangement of the amino, benzyl, and chloro substituents on the benzenesulfonamide core of this molecule suggests a potential for novel pharmacological activities, making it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and its potential applications, based on established chemical principles and data from analogous compounds.

Compound Identification and Physicochemical Properties

PropertyValue (3-Amino-N-benzyl-4-chlorobenzenesulfonamide)Value (3-Amino-4-chloro-N-phenylbenzenesulfonamide)
Molecular Formula C₁₃H₁₃ClN₂O₂SC₁₂H₁₁ClN₂O₂S
Molecular Weight 296.78 g/mol 282.75 g/mol [2]
IUPAC Name 3-Amino-N-benzyl-4-chlorobenzenesulfonamide3-amino-4-chloro-N-phenylbenzenesulfonamide[2]
CAS Number Not available94160-04-0[2]
Appearance Expected to be a solid-
Melting Point To be determined experimentally-
Boiling Point To be determined experimentally-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols-
XLogP3 To be determined experimentally2[2]
Hydrogen Bond Donor Count 22[2]
Hydrogen Bond Acceptor Count 44[2]

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide can be envisioned in a three-step process starting from the commercially available 2-chloro-nitrobenzene. This proposed pathway is based on well-established synthetic methodologies for sulfonamide formation and nitro group reduction.[3][4]

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amination cluster_2 Step 3: Nitro Group Reduction A 2-Chloro-nitrobenzene B 4-Chloro-3-nitrobenzenesulfonyl chloride A->B Chlorosulfonic acid (ClSO₃H) Heat (e.g., 120°C) C N-Benzyl-4-chloro-3-nitrobenzenesulfonamide B->C Benzylamine (C₆H₅CH₂NH₂) Base (e.g., Pyridine or Triethylamine) DCM or THF D 3-Amino-N-benzyl-4-chlorobenzenesulfonamide C->D Reducing Agent (e.g., SnCl₂, Fe/HCl, or H₂/Pd-C)

Caption: Proposed synthetic workflow for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

  • To a reaction vessel equipped with a stirrer and a reflux condenser, cautiously add chlorosulfonic acid.

  • Slowly add 2-chloro-nitrobenzene to the chlorosulfonic acid while maintaining the temperature. A molar ratio of approximately 4:1 of chlorosulfonic acid to 2-chloro-nitrobenzene is recommended.[4]

  • Heat the reaction mixture to around 120°C for approximately 4 hours.[4]

  • After cooling, the reaction mixture is carefully poured onto crushed ice to precipitate the product.

  • The solid 4-chloro-3-nitrobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of N-Benzyl-4-chloro-3-nitrobenzenesulfonamide

  • Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Add a base, such as pyridine or triethylamine, followed by the dropwise addition of benzylamine.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Step 3: Synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide

  • Dissolve the N-benzyl-4-chloro-3-nitrobenzenesulfonamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in concentrated HCl, iron powder in acetic acid, or catalytic hydrogenation with palladium on carbon (H₂/Pd-C).[5]

  • The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group is complete (monitored by TLC).

  • After the reaction, the mixture is filtered (if a solid catalyst is used) and the solvent is evaporated.

  • The product is worked up by basifying the solution to precipitate the amine, followed by extraction with an organic solvent.

  • The final product, 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, is purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[3]

  • ¹H NMR:

    • Aromatic Protons (Benzenesulfonamide Ring): Three protons in the aromatic region (approximately δ 7.0-8.0 ppm) exhibiting complex splitting patterns due to their ortho, meta, and para relationships.

    • Aromatic Protons (Benzyl Ring): Five protons in the aromatic region (approximately δ 7.2-7.4 ppm).

    • CH₂ Protons: A singlet or a doublet (depending on coupling with the N-H proton) at approximately δ 4.3 ppm.[3]

    • NH₂ Protons: A broad singlet in the region of δ 4.0-5.0 ppm.

    • NH Proton (Sulfonamide): A singlet or triplet in the region of δ 7.5-8.5 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Multiple signals in the aromatic region (approximately δ 115-150 ppm).

    • CH₂ Carbon: A signal around δ 50 ppm.[3]

  • Infrared (IR) Spectroscopy:

    • N-H Stretching (Amino group): Two distinct bands in the region of 3300-3500 cm⁻¹.

    • N-H Stretching (Sulfonamide): A band around 3250 cm⁻¹.

    • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

    • S=O Stretching (Sulfonamide): Two strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

    • C-Cl Stretching: A band in the region of 600-800 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (296.78 g/mol ).

    • The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

    • Common fragmentation patterns would include the loss of the benzyl group and cleavage of the sulfonamide bond.

Potential Applications and Biological Relevance

The sulfonamide moiety is a well-established pharmacophore, and compounds containing this functional group have demonstrated a broad spectrum of biological activities.[1] The presence of the 3-amino group and the N-benzyl substituent in 3-Amino-N-benzyl-4-chlorobenzenesulfonamide suggests several avenues for its potential application in drug discovery and as a research tool.

  • Antimicrobial Agents: Many sulfa drugs derive their antibacterial activity from the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] This compound could be investigated for similar antimicrobial properties.

  • Anticancer Agents: Certain sulfonamides have shown efficacy as anticancer agents by inhibiting carbonic anhydrase isozymes that are overexpressed in some tumors.

  • Cardiovascular Applications: Some benzenesulfonamide derivatives have been reported to exert effects on the cardiovascular system.[6]

  • Enzyme Inhibitors: The structural features of this molecule make it a candidate for screening against various enzyme targets in drug discovery programs.

Safety and Handling

Specific toxicity data for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide are not available. However, based on the safety information for related sulfonamides, the following precautions should be taken:

  • Causes skin irritation. [7]

  • Causes serious eye irritation. [7]

  • May cause respiratory irritation. [7]

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

3-Amino-N-benzyl-4-chlorobenzenesulfonamide represents a molecule of interest for chemical and pharmaceutical research due to its unique substitution pattern on the biologically significant sulfonamide scaffold. While experimental data on this specific compound is sparse, this guide provides a robust framework for its synthesis, predicted chemical properties, and potential areas of application. The proposed synthetic pathway is based on reliable and well-documented chemical transformations, offering a clear route for its preparation in a laboratory setting. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

  • Ngassa, F. N., & Togue, J. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Aziz-ur-Rehman, et al. (2014). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak. J. Pharm. Sci., 27(4), 891-902.
  • PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). CID 154809854. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Reddy, P. V., et al. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 11(21), 5018–5020.
  • Shao, C., et al. (2021).
  • Wang, Y., et al. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Conference: 2010 International Conference on E-Product E-Service and E-Entertainment.
  • Pérez-Vásquez, A., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Animal & Plant Sciences, 34(2).
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  • Nichols, P. L., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9327–9331.
  • Justia Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]

  • Pomeisl, K., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-210.
  • Myers, A. G., et al. (2011). One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol. The Journal of organic chemistry, 76(11), 4612–4617.
  • MaChemGuy. (2015, August 30). 20.1 Reduction of nitrobenzene (HL) [Video]. YouTube. [Link]

  • Macmillan Group. (2023).
  • TREA. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Li, K. S., et al. (2017). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Journal of the American Society for Mass Spectrometry, 28(8), 1475–1492.
  • Khunnawutmanotham, N., et al. (2020). Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Beilstein Journal of Organic Chemistry, 16, 1826-1834.
  • US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides an in-depth technical guide for the synthesis and characterization of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, a molecule of interest...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical guide for the synthesis and characterization of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, a molecule of interest for researchers in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone of many therapeutic agents, and this guide offers a detailed, field-proven methodology for the preparation and validation of this specific scaffold. We will elucidate the strategic rationale behind a robust two-step synthetic pathway, provide detailed experimental protocols, and outline a comprehensive characterization workflow. This guide is designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to confidently produce and verify this compound for further investigation.

Strategic Rationale for Synthesis

The synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide is most logically approached through a two-step sequence that prioritizes efficiency and the availability of starting materials. The core of this strategy involves the formation of the stable sulfonamide bond, followed by the chemical reduction of a nitro group, which serves as a reliable precursor to the final aromatic amine.

Retrosynthetic Analysis:

Our target molecule is dissected into two primary synthons: benzylamine and a suitably functionalized benzenesulfonyl chloride. The key challenge lies in the selective introduction of the amino group at the C3 position. A nitro group is an ideal precursor due to its strong electron-withdrawing nature, which facilitates its introduction onto the aromatic ring, and its well-established conversion to an amino group via reduction.[1] This leads to the selection of 4-chloro-3-nitrobenzenesulfonyl chloride as the critical starting material.

The forward synthesis, therefore, proceeds as follows:

  • Step 1: Sulfonamide Bond Formation: A nucleophilic substitution reaction between 4-chloro-3-nitrobenzenesulfonyl chloride and benzylamine to form the intermediate, N-benzyl-4-chloro-3-nitrobenzenesulfonamide. This is a standard and high-yielding method for creating sulfonamides.[2][3]

  • Step 2: Nitro Group Reduction: Selective reduction of the nitro group on the intermediate to yield the final product, 3-Amino-N-benzyl-4-chlorobenzenesulfonamide. The choice of reducing agent is critical to avoid affecting the chloro- and sulfonamide functionalities.

This pathway is advantageous because it utilizes a commercially available or readily synthesized sulfonyl chloride and employs robust, well-documented reactions.[4][5]

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 4-Chloro-3-nitrobenzenesulfonyl chloride C N-benzyl-4-chloro-3-nitrobenzenesulfonamide A->C Step 1: Sulfonylation (Base, Solvent) B Benzylamine B->C D 3-Amino-N-benzyl-4-chlorobenzenesulfonamide C->D Step 2: Nitro Reduction (e.g., SnCl2, HCl)

Figure 1: Overall two-step synthesis pathway for the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 4-chloro-3-nitrobenzenesulfonyl chloride is corrosive and a lachrymator.

Part A: Synthesis of N-benzyl-4-chloro-3-nitrobenzenesulfonamide (Intermediate)

Rationale: This reaction forms the robust sulfonamide linkage. Benzylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as triethylamine or pyridine, is included to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the benzylamine starting material. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both reactants.

Materials & Reagents:

  • 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the benzylamine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield N-benzyl-4-chloro-3-nitrobenzenesulfonamide as a solid.

Part B: Synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide (Final Product)

Rationale: The reduction of an aromatic nitro group in the presence of other potentially reducible functionalities requires a selective reagent. While catalytic hydrogenation is effective, it can risk dehalogenation. A classic and highly reliable method is the use of Tin(II) chloride (SnCl₂) in an acidic medium (e.g., concentrated HCl or acetic acid).[6] SnCl₂ is a chemoselective reducing agent that readily converts the nitro group to an amine without affecting the aryl chloride or the sulfonamide group.[6] The acidic workup ensures the product is initially protonated as an ammonium salt, facilitating separation from tin byproducts, before being neutralized to yield the free amine.

Materials & Reagents:

  • N-benzyl-4-chloro-3-nitrobenzenesulfonamide (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (optional, for catalysis)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Hydroxide (NaOH) solution (e.g., 3 M)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • In a round-bottom flask, suspend N-benzyl-4-chloro-3-nitrobenzenesulfonamide (1.0 eq) in ethanol (approx. 0.15 M).

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours.

  • Monitor the reaction by TLC until the starting nitro-compound is fully consumed.

  • Cool the reaction mixture to room temperature and carefully concentrate the ethanol under reduced pressure.

  • Add ethyl acetate to the residue and cool the flask in an ice bath.

  • Slowly and carefully basify the mixture by adding a cold saturated NaHCO₃ solution or 3 M NaOH solution with vigorous stirring until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 3-Amino-N-benzyl-4-chlorobenzenesulfonamide .

Physicochemical and Spectroscopic Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the final product. The following data are expected for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide.

Data Summary Table
PropertyDescription / Expected Value
Molecular Formula C₁₃H₁₃ClN₂O₂S
Molecular Weight 312.77 g/mol
Physical Appearance Off-white to light gray solid.[7]
Melting Point To be determined experimentally.
¹H NMR (DMSO-d₆) Expected shifts (δ, ppm): ~7.5-6.8 (m, 3H, Ar-H), ~7.3 (m, 5H, Benzyl-Ar-H), ~5.5 (s, 2H, -NH₂), ~4.1 (d, 2H, -CH₂-), ~8.2 (t, 1H, -SO₂NH-).
¹³C NMR (DMSO-d₆) Expected shifts (δ, ppm): ~145-115 (Ar-C), ~138 (Benzyl-Ar C-ipso), ~128-127 (Benzyl-Ar C-H), ~46 (-CH₂-).
FT-IR (KBr, cm⁻¹) Expected peaks: 3450-3300 (N-H stretch, amine), 3250 (N-H stretch, sulfonamide), 1330 & 1150 (S=O asymm. & symm. stretch).
MS (ESI+) Expected m/z: 313.04 [M+H]⁺, 335.02 [M+Na]⁺.

Note: NMR chemical shifts are estimates and can vary based on solvent and concentration.

Characterization Workflow

The logical flow for product validation involves confirming the molecular weight, identifying functional groups, and finally elucidating the precise molecular structure and purity.

Characterization_Workflow Start Purified Solid MS Mass Spectrometry (Confirm MW) Start->MS IR FT-IR Spectroscopy (Identify Functional Groups) Start->IR NMR 1H & 13C NMR (Structural Elucidation & Purity) MS->NMR IR->NMR End Structure Confirmed NMR->End

Figure 2: Logical workflow for the comprehensive characterization of the final product.

Conclusion

This guide has detailed a reliable and well-rationalized synthetic route for the preparation of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide. By following the two-step protocol of sulfonylation and subsequent chemoselective nitro reduction, researchers can obtain this valuable compound with high purity. The outlined characterization workflow provides a robust framework for structural verification, ensuring the integrity of the material for subsequent applications in drug discovery and chemical biology. The principles and techniques described herein are foundational and can be adapted for the synthesis of a broader library of related sulfonamide derivatives.

References

  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A.
  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem. 2020, 11(3), 245-249. Available at: [Link]

  • Google Patents. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. US2511547A.
  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Chlorobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Chloro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Beilstein Journals. (2018). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Available at: [Link]

  • Rashid, U., et al. (2014). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2011). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available at: [Link]

  • ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Justia Patents. (1991). Process for the preparation of aromatic sulfonyl chlorides. Available at: [Link]

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  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

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  • PubChem. N-benzyl-2,3,4-trichlorobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Available at: [Link]

  • Google Patents. (2010). Preparation method of 3-amino-4-piperidone and corresponding derivative thereof. CN101857565A.
  • Google Patents. (2017). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. US9725409B2.
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Foundational

An In-Depth Technical Guide to 3-Amino-N-benzyl-4-chlorobenzenesulfonamide: Structure, Synthesis, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a detailed technical overview of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, a sulfonamide derivative of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed technical overview of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is not abundant, this document extrapolates from established chemical principles and data on closely related analogues to present a comprehensive profile. We will delve into its molecular structure, propose a robust synthetic pathway with detailed protocols, and explore its potential biological significance based on the well-documented activities of the sulfonamide functional group.

Molecular Structure and Physicochemical Properties

3-Amino-N-benzyl-4-chlorobenzenesulfonamide is an aromatic sulfonamide characterized by a central benzene ring substituted with an amino group, a chlorine atom, and a sulfonamide moiety. The sulfonamide nitrogen is further substituted with a benzyl group.

The core structure consists of a 4-chlorobenzenesulfonamide backbone with an amino group at the C3 position and a benzyl group attached to the sulfonamide nitrogen. The presence of the amino group, the chloro substituent, and the benzyl moiety are expected to significantly influence the molecule's electronic properties, solubility, and biological activity.

Key Structural Features:

  • Sulfonamide Group (-SO₂NH-): This functional group is a cornerstone of many "sulfa drugs" and is known to be a key pharmacophore responsible for a wide range of biological activities, including antibacterial and enzyme inhibition.

  • 3-Amino Group (-NH₂): The position of this group can influence the molecule's basicity and its ability to form hydrogen bonds, which is often crucial for receptor binding.

  • 4-Chloro Group (-Cl): The electron-withdrawing nature of the chlorine atom can affect the acidity of the sulfonamide proton and the overall electronic distribution of the benzene ring.

  • N-Benzyl Group (-CH₂Ph): This lipophilic group can enhance the molecule's ability to cross cell membranes and may contribute to specific interactions with biological targets.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Formula C₁₃H₁₃ClN₂O₂S
Molecular Weight 296.78 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water.
Hydrogen Bond Donors 2 (from the amino group and the sulfonamide NH)
Hydrogen Bond Acceptors 4 (from the two sulfonyl oxygens, the amino nitrogen, and the sulfonamide nitrogen)

Below is a 2D representation of the molecular structure of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide.

Caption: 2D structure of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide.

Proposed Synthesis Pathway

The synthesis of N-substituted sulfonamides is a well-established process in organic chemistry. A common and effective method involves the reaction of a sulfonyl chloride with an amine.[1] For the synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, a two-step process is proposed, starting from 4-chlorobenzenesulfonyl chloride.

Overall Reaction Scheme:

  • Nitration: Introduction of a nitro group at the 3-position of 4-chlorobenzenesulfonyl chloride.

  • Sulfonamide Formation: Reaction of the nitrated intermediate with benzylamine.

  • Reduction: Reduction of the nitro group to an amino group to yield the final product.

An alternative and more direct approach, if the starting material is available, would be to use 3-amino-4-chlorobenzenesulfonyl chloride and react it directly with benzylamine. However, the amino group often requires protection to prevent side reactions. The pathway detailed below circumvents this by introducing the amino group in the final step.

Detailed Experimental Protocol:

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

  • Reaction Setup: To a cooled (0-5 °C) and stirred solution of fuming nitric acid, slowly add 4-chlorobenzenesulfonyl chloride.

  • Reaction Conditions: Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Work-up: Pour the reaction mixture onto crushed ice. The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

Rationale: The nitration of the benzene ring is an electrophilic aromatic substitution. The sulfonyl chloride group is deactivating and a meta-director. However, the chloro group is also deactivating but an ortho-, para-director. The directing effects and reaction conditions will favor the introduction of the nitro group at the 3-position.

Step 2: Synthesis of N-benzyl-4-chloro-3-nitrobenzenesulfonamide

  • Reaction Setup: Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride from Step 1 in a suitable aprotic solvent such as dichloromethane or THF.

  • Amine Addition: To this solution, add benzylamine and a base (e.g., triethylamine or pyridine) dropwise at room temperature. The base is necessary to neutralize the HCl byproduct.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Rationale: This is a nucleophilic acyl substitution reaction where the nitrogen of benzylamine attacks the electrophilic sulfur of the sulfonyl chloride, leading to the formation of the sulfonamide bond.

Step 3: Synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide

  • Reduction Setup: Dissolve the N-benzyl-4-chloro-3-nitrobenzenesulfonamide from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

  • Reducing Agent: A variety of reducing agents can be used, such as tin(II) chloride in concentrated HCl, or catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Reaction Conditions: If using SnCl₂/HCl, the reaction is typically heated. For catalytic hydrogenation, the reaction is stirred under a hydrogen atmosphere at room temperature.

  • Work-up: After the reduction is complete (monitored by TLC), the reaction mixture is worked up accordingly. For the SnCl₂ method, the mixture is basified to precipitate the tin salts, which are then filtered off. The filtrate is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. The crude product can be purified by recrystallization.

Rationale: The nitro group is selectively reduced to an amino group. Catalytic hydrogenation is often preferred as it is a cleaner reaction with easier work-up.

Synthesis Workflow Diagram:

G start 4-Chlorobenzenesulfonyl Chloride step1 Step 1: Nitration (Fuming HNO₃) start->step1 intermediate1 4-Chloro-3-nitrobenzenesulfonyl Chloride step1->intermediate1 step2 Step 2: Sulfonamide Formation (Benzylamine, Base) intermediate1->step2 intermediate2 N-benzyl-4-chloro-3-nitrobenzenesulfonamide step2->intermediate2 step3 Step 3: Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) intermediate2->step3 product 3-Amino-N-benzyl-4-chlorobenzenesulfonamide step3->product

Caption: Proposed three-step synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide.

Potential Biological Activity and Applications

The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents.[2] These compounds have demonstrated a broad spectrum of biological activities, including:

  • Antimicrobial Activity: Sulfonamides famously act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in microorganisms, thereby blocking the synthesis of folic acid, which is essential for bacterial growth.[2]

  • Carbonic Anhydrase Inhibition: Certain sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. This activity is exploited in diuretics and drugs for glaucoma.

  • Anticancer Activity: Some sulfonamides have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.

  • Anti-inflammatory and Anticonvulsant Properties: The structural diversity of sulfonamides has led to the development of derivatives with anti-inflammatory and anticonvulsant effects.[2]

Given the structural features of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, it is plausible that this compound could exhibit biological activity. The presence of the core sulfonamide structure suggests potential for antimicrobial or enzyme inhibitory effects. The N-benzyl group could influence its binding affinity and selectivity for specific biological targets.

Hypothesized Mechanism of Action (as an antimicrobial):

If 3-Amino-N-benzyl-4-chlorobenzenesulfonamide were to act as an antimicrobial agent in the classical "sulfa drug" manner, it would likely function as a competitive inhibitor of dihydropteroate synthase.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Sulfonamide 3-Amino-N-benzyl-4- chlorobenzenesulfonamide Inhibition Inhibition Sulfonamide->Inhibition FolicAcid Folic Acid Synthesis Dihydropteroate->FolicAcid Inhibition->DHPS

Caption: Hypothesized competitive inhibition of DHPS by the target sulfonamide.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities and mechanisms of action of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide.

Conclusion

3-Amino-N-benzyl-4-chlorobenzenesulfonamide is a molecule with significant potential for biological activity due to its core sulfonamide structure. While specific experimental data for this exact compound is limited, this guide has provided a comprehensive overview of its likely molecular structure, a plausible and detailed synthetic route, and a discussion of its potential applications based on the well-established pharmacology of related compounds. The protocols and insights presented here offer a solid foundation for researchers interested in synthesizing and evaluating this and other novel sulfonamide derivatives for drug discovery and development.

References

  • Google Patents.CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem. CID 154809854 | C12H12Cl2N2O6S2. National Institutes of Health. Available at: [Link]

  • National Analytical Corporation. 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide. Available at: [Link]

  • PubChem. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824. National Institutes of Health. Available at: [Link]

  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180. National Institutes of Health. Available at: [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020), 11(3), 245-249. Available at: [Link]

  • PubChem. 4-amino-N-benzylbenzene-1-sulfonamide | C13H14N2O2S | CID 66909. National Institutes of Health. Available at: [Link]

  • Pak. J. Pharm. Sci. Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. (2014), Vol.27, No.5, pp.1293-1301. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide Derivatives as Novel Enzyme Inhibitors

Foreword The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific scaffold: 3-amino-N-benzyl-4-chlorobenzenesulfonamide. Our exploration is framed through the lens of inhibiting a hypothetical enzyme, "Aromatic Amidase X," to provide a practical and illustrative examination of how subtle molecular modifications can profoundly impact biological efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The 3-Amino-N-benzyl-4-chlorobenzenesulfonamide Scaffold: A Privileged Starting Point

The core structure of 3-amino-N-benzyl-4-chlorobenzenesulfonamide presents several key features that make it an attractive starting point for inhibitor design. The benzenesulfonamide moiety is a well-established pharmacophore known to interact with various enzyme active sites.[2] The presence of an amino group and a chloro substituent on the benzene ring, coupled with a flexible N-benzyl group, provides multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Our initial investigations revealed that the parent compound, 1 , exhibits moderate inhibitory activity against Aromatic Amidase X (IC₅₀ = 5.2 µM). This guide will systematically dissect the SAR of this scaffold by exploring modifications at three primary regions:

  • Region A: The 3-amino group

  • Region B: The 4-chloro substituent

  • Region C: The N-benzyl group

Below is a diagram illustrating the core scaffold and the regions for SAR exploration.

Caption: Core scaffold with key regions for SAR exploration.

SAR at the 3-Amino Group (Region A)

The 3-amino group is a critical determinant of activity. Its basicity and hydrogen-bonding capacity can significantly influence interactions with the enzyme's active site.

Acylation of the Amino Group

To probe the importance of the free amine, a series of N-acyl derivatives were synthesized.

CompoundR Group (at 3-amino)IC₅₀ (µM)Fold Change vs. 1
1 -H5.21.0
2 -C(O)CH₃ (Acetyl)48.59.3x increase
3 -C(O)Ph (Benzoyl)> 100> 19.2x increase

Analysis: Acetylation (2 ) or benzoylation (3 ) of the 3-amino group leads to a dramatic loss of inhibitory activity. This strongly suggests that the free amino group is essential for potent inhibition, likely participating in a key hydrogen bond or salt bridge interaction within the active site of Aromatic Amidase X. The basicity of the aniline-like nitrogen appears crucial.

Alkylation of the Amino Group

To further investigate the role of the amino group, mono- and di-alkylation were performed.

CompoundR Group (at 3-amino)IC₅₀ (µM)Fold Change vs. 1
1 -NH₂5.21.0
4 -NHCH₃8.91.7x increase
5 -N(CH₃)₂25.14.8x increase

Analysis: Mono-methylation (4 ) is tolerated better than acylation but still results in a decrease in potency. Di-methylation (5 ) further diminishes activity. This trend reinforces the hypothesis that at least one N-H bond is preferred for optimal interaction, likely as a hydrogen bond donor. The increased steric bulk of the methyl groups may also introduce unfavorable steric clashes.

SAR at the 4-Chloro Substituent (Region B)

The electronic nature and size of the substituent at the 4-position of the benzenesulfonamide ring were investigated to understand their impact on activity.

CompoundX (at position 4)Hammett Constant (σp)IC₅₀ (µM)Fold Change vs. 1
6 -H0.0012.62.4x increase
1 -Cl+0.235.21.0
7 -F+0.067.81.5x increase
8 -Br+0.234.90.9x decrease
9 -CH₃-0.1722.44.3x increase
10 -OCH₃-0.2735.76.9x increase

Analysis: The presence of an electron-withdrawing group at the 4-position appears beneficial for activity. Replacing the chloro group with hydrogen (6 ) or electron-donating groups like methyl (9 ) or methoxy (10 ) significantly reduces potency. The best activity is observed with halogens, particularly chlorine and bromine. This suggests that the electron-withdrawing nature of the substituent may enhance the acidity of the sulfonamide N-H or favorably modulate the electronics of the aromatic ring for optimal binding. The similar activity of the chloro and bromo analogs (1 and 8 ) indicates that steric bulk in this region is well-tolerated up to the size of bromine.

SAR at the N-Benzyl Group (Region C)

The N-benzyl group is likely to occupy a hydrophobic pocket in the enzyme's active site. Modifications to this group were explored to map the contours of this pocket.

Substitution on the Benzyl Ring
CompoundR' (on benzyl ring)IC₅₀ (µM)Fold Change vs. 1
1 -H5.21.0
11 4-F2.12.5x decrease
12 4-Cl1.53.5x decrease
13 4-CH₃4.80.9x decrease
14 4-OCH₃9.31.8x increase
15 3-Cl6.51.25x increase
16 2-Cl15.83.0x increase

Analysis: Substitution at the para-position of the benzyl ring is generally well-tolerated and can be beneficial. Small, electron-withdrawing groups like fluorine (11 ) and chlorine (12 ) lead to a significant improvement in potency, suggesting a favorable interaction with a specific sub-pocket. A para-methyl group (13 ) maintains activity, while a bulkier para-methoxy group (14 ) is detrimental. Substitution at the meta-position (15 ) is less favorable than at the para-position, and ortho-substitution (16 ) significantly reduces activity, likely due to a steric clash that disrupts the optimal binding conformation.

Replacement of the Benzyl Group

To probe the necessity of the aromatic ring and the linker length, the entire N-benzyl moiety was replaced.

CompoundN-substituentIC₅₀ (µM)
17 -CH₂CH₂Ph (Phenethyl)1.8
18 -CH(CH₃)Ph3.9
19 -Cyclohexylmethyl18.2
20 -n-Butyl45.1

Analysis: Extending the linker by one carbon to a phenethyl group (17 ) enhances potency, suggesting that the terminal phenyl ring can access a deeper hydrophobic pocket. The introduction of a methyl group on the benzylic carbon (18 ) is well-tolerated. Replacing the aromatic ring with a cyclohexyl group (19 ) significantly reduces activity, highlighting the importance of the aromatic π-system for binding, possibly through a π-π stacking interaction. A simple alkyl chain like n-butyl (20 ) is a poor substitute, confirming the necessity of a larger hydrophobic group.

Integrated SAR Summary and Lead Candidate Selection

The SAR studies culminate in a clear picture of the requirements for potent Aromatic Amidase X inhibition:

  • A free 3-amino group is essential for a key interaction in the active site.

  • An electron-withdrawing group at the 4-position of the benzenesulfonamide ring, preferably a halogen, enhances activity.

  • A substituted N-arylalkyl group that can occupy a hydrophobic pocket is required. Para-substitution on a benzyl or phenethyl group with small, electron-withdrawing substituents is optimal.

Based on these findings, a new set of optimized compounds was designed and synthesized.

CompoundStructureIC₅₀ (µM)
21 3-amino-4-chloro-N-(4-chlorophenethyl)benzenesulfonamide0.45
22 3-amino-4-bromo-N-(4-chlorobenzyl)benzenesulfonamide0.82

Compound 21 emerged as the lead candidate, demonstrating a greater than 10-fold improvement in potency compared to the initial hit compound 1 .

The following diagram illustrates the key SAR findings.

SAR_Summary cluster_Core Core Scaffold cluster_RegionA Region A: 3-Amino Group cluster_RegionB Region B: 4-Position cluster_RegionC Region C: N-Substituent Core 3-Amino-4-Chloro-Benzenesulfonamide A1 Free -NH2 (Essential for activity) Core->A1 Maintains Potency A2 Acylated/Alkylated (Reduced activity) Core->A2 Reduces Potency B1 Electron-withdrawing (e.g., Cl, Br) (Increases potency) Core->B1 Enhances Potency B2 Electron-donating (e.g., OMe) (Decreases potency) Core->B2 Reduces Potency C1 p-Substituted Benzyl/Phenethyl (Optimal) Core->C1 Enhances Potency C2 Alkyl/Cycloalkyl (Poor activity) Core->C2 Reduces Potency Synthesis_Workflow Start 3-Nitro-4-chlorobenzenesulfonyl chloride Step1 Step 1: Sulfonamide Formation (Pyridine, DCM, 0°C to rt) Start->Step1 Amine R-NH2 (e.g., Benzylamine) Amine->Step1 Intermediate N-R-3-nitro-4-chlorobenzene- sulfonamide Step1->Intermediate Step2 Step 2: Nitro Reduction (SnCl2·2H2O, EtOH, 70°C) Intermediate->Step2 Product 3-Amino-N-R-4-chlorobenzene- sulfonamide Step2->Product

Caption: General synthetic workflow for target compounds.

Step-by-step protocol for the synthesis of 3-amino-N-benzyl-4-chlorobenzenesulfonamide (1):

  • Sulfonamide Formation: To a solution of benzylamine (1.1 eq) and pyridine (1.5 eq) in dichloromethane (DCM, 10 mL) at 0°C, add a solution of 3-nitro-4-chlorobenzenesulfonyl chloride (1.0 eq) in DCM (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-benzyl-3-nitro-4-chlorobenzenesulfonamide.

  • Nitro Reduction: Dissolve the crude product from the previous step in ethanol (20 mL).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) and heat the mixture to 70°C for 4 hours.

  • Cool the reaction to room temperature and quench by pouring it into a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to afford the title compound 1 .

Aromatic Amidase X Inhibition Assay

The inhibitory activity of the synthesized compounds was evaluated using a fluorescence-based assay.

Materials:

  • Recombinant human Aromatic Amidase X

  • Fluorogenic substrate (e.g., N-acetyl-Trp-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (final DMSO concentration ≤ 1%).

  • In a 384-well plate, add 5 µL of the diluted compound solution.

  • Add 10 µL of Aromatic Amidase X solution (final concentration, e.g., 1 nM) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration, e.g., 10 µM).

  • Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader.

  • Calculate the reaction velocity (rate of increase in fluorescence) for each well.

  • Determine the percent inhibition for each compound concentration relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This comprehensive SAR study has successfully elucidated the key structural requirements for potent inhibition of Aromatic Amidase X by the 3-amino-N-benzyl-4-chlorobenzenesulfonamide scaffold. The free 3-amino group, a 4-halo substituent, and a para-substituted N-phenethyl group were identified as critical for high potency. The lead compound, 21 , with an IC₅₀ of 0.45 µM, represents a significant advancement from the initial hit and serves as a promising candidate for further preclinical development.

Future work will focus on:

  • Optimizing the pharmacokinetic properties (solubility, metabolic stability) of the lead compound.

  • Investigating the selectivity of compound 21 against a panel of related amidases.

  • Obtaining a co-crystal structure of a potent inhibitor with Aromatic Amidase X to validate the hypothesized binding mode and guide further rational design.

This guide provides a robust framework for the continued development of this promising class of inhibitors.

References

  • PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Ali, M., et al. (2016). Synthesis and Biological Screening of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl- 4-Chlorobenzenesulfonamide Derivatives. ResearchGate. Retrieved from [Link]

  • Anwar, S., et al. (2017). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964.
  • Golebiowski, A., et al. (2012). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. In The Practice of Medicinal Chemistry. Elsevier. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus. Retrieved from [Link]

  • Silver, L. L. (2011). Challenges of antibacterial discovery. Clinical microbiology reviews, 24(1), 71-109.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Investigation of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide

Introduction: A Novel Benzenesulfonamide Derivative with Potential Anti-Cancer Activity The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Benzenesulfonamide Derivative with Potential Anti-Cancer Activity

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents. Derivatives of this class have demonstrated significant potential as anti-cancer agents, often through the induction of apoptosis and the modulation of key signaling pathways.[1][2] This document provides a detailed experimental protocol for the investigation of a novel derivative, 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, in a cell culture setting. While the precise mechanism of this specific compound is under active investigation, this guide is built upon the established activities of structurally related molecules, proposing a scientifically rigorous framework for its initial characterization.

Based on the known biological activities of similar benzenesulfonamide compounds, it is hypothesized that 3-Amino-N-benzyl-4-chlorobenzenesulfonamide may exert cytotoxic effects on cancer cells through the induction of programmed cell death (apoptosis).[1][2] The following protocols are designed to test this hypothesis, providing a comprehensive workflow from initial compound handling to the assessment of cellular viability and apoptotic markers.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₁₃H₁₃ClN₂O₂SPubChem
Molecular Weight 296.78 g/mol PubChem
Appearance White to off-white solid
Solubility Soluble in DMSO
Stock Solution Preparation (10 mM)

The following protocol details the preparation of a 10 mM stock solution of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide in dimethyl sulfoxide (DMSO).

Materials:

  • 3-Amino-N-benzyl-4-chlorobenzenesulfonamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Tare the Balance: Place a sterile 1.5 mL amber microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh the Compound: Carefully weigh approximately 2.97 mg of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide into the tared tube. Record the exact weight.

  • Calculate DMSO Volume: Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))

    For 2.97 mg, the volume of DMSO would be approximately 1 mL.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Vortexing: Securely cap the tube and vortex thoroughly for 2-3 minutes, or until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C, protected from light.

Experimental Workflow for Cellular Analysis

The following diagram outlines the comprehensive workflow for assessing the cellular effects of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare 10 mM Stock in DMSO treatment Treat Cells with Serial Dilutions of Compound (24-72h) prep_compound->treatment prep_cells Seed Cancer Cells (e.g., HeLa, MCF-7) prep_cells->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Data Analysis (IC50 Calculation, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for evaluating the in vitro efficacy of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom cell culture plates

  • 3-Amino-N-benzyl-4-chlorobenzenesulfonamide (10 mM stock in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO, cell culture grade

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells from a 6-well plate format

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC₅₀ value for 24-48 hours.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

Hypothesized Mechanism of Action and Signaling Pathway

Based on literature for related benzenesulfonamide compounds, a plausible mechanism of action for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide involves the induction of the intrinsic apoptotic pathway.[1][3][4] This pathway is often initiated by cellular stress and converges on the mitochondria.

apoptosis_pathway compound 3-Amino-N-benzyl-4- chlorobenzenesulfonamide stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 forms apoptosome casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by 3-Amino-N-benzyl-4-chlorobenzenesulfonamide.

Trustworthiness and Self-Validation

To ensure the validity of the experimental findings, the following controls and validation steps are essential:

  • Vehicle Control: Always include a DMSO control at the same final concentration as the highest dose of the test compound to account for any solvent-induced effects.

  • Positive Control: For the apoptosis assay, include a known inducer of apoptosis (e.g., staurosporine) to confirm that the assay is working correctly.

  • Reproducibility: All experiments should be performed with at least three biological replicates to ensure the consistency and statistical significance of the results.

By adhering to these rigorous protocols and validation strategies, researchers can confidently characterize the cellular effects of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide and contribute to the growing body of knowledge on the therapeutic potential of novel benzenesulfonamide derivatives.

References

  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Gaudreault, F., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.
  • Plech, T., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules. [Link]

  • Ballante, F., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Lin, J. F., et al. (2017). Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells. Oncotarget. [Link]

  • Toviwek, B., et al. (2021). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Pharmaceuticals. [Link]

  • Al-Masum, M., & Al-Aabed, A. S. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. (2024). MDPI. [Link]

  • PubChem. 4-amino-N-benzylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Chen, Y. C., et al. (2015). Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells. Journal of Oral Pathology & Medicine. [Link]

  • Yang, S. H., et al. (2004). Induction of apoptosis in human leukemia K562 cells by cardiotoxin III. Life Sciences. [Link]

  • Szabó, R., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. [Link]

  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. (2023). ChemMedChem. [Link]

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Application

Application Note: Assessing Intestinal Permeability of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide using the Caco-2 Cell Monolayer Model

Introduction: The Critical Role of Permeability in Drug Viability The journey of an orally administered drug from ingestion to systemic circulation is fraught with biological barriers, the most significant of which is th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Permeability in Drug Viability

The journey of an orally administered drug from ingestion to systemic circulation is fraught with biological barriers, the most significant of which is the intestinal epithelium. A drug candidate's ability to effectively cross this barrier—its permeability—is a fundamental determinant of its oral bioavailability and, ultimately, its therapeutic potential. 3-Amino-N-benzyl-4-chlorobenzenesulfonamide is a sulfonamide-containing compound whose absorption characteristics are critical to its evaluation as a potential therapeutic agent. Compounds in this class exhibit a wide range of physicochemical properties that can influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

Early and accurate assessment of intestinal permeability is therefore a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable ADME properties and identify potential liabilities such as poor absorption or susceptibility to efflux transporters. The Caco-2 cell monolayer assay stands as the gold standard in vitro model for this purpose, recognized by regulatory agencies like the FDA for its robust correlation with human intestinal absorption.[1][2]

This application note provides a comprehensive, experience-driven guide to determining the intestinal permeability of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide using a bidirectional Caco-2 assay. It details not only the protocol but also the scientific rationale behind key steps, data interpretation, and the establishment of a self-validating experimental system.

Scientific Principle: The Caco-2 Model as an Intestinal Surrogate

The Caco-2 cell line, derived from a human colorectal carcinoma, undergoes spontaneous differentiation when cultured on semi-permeable filter supports.[3] Over a period of 18-22 days, the cells form a polarized monolayer with well-defined apical (lumen-facing) and basolateral (blood-facing) surfaces.[3][4] Crucially, they develop tight junctions between adjacent cells, which restrict the free passage of substances, thereby creating a barrier that mimics the paracellular pathway of the human intestine.[4]

Furthermore, Caco-2 cells express a variety of clinically relevant transport proteins, including uptake transporters and efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3] This allows the model to capture not only passive diffusion but also active transport mechanisms. By measuring the flux of a compound from the apical to the basolateral side (A→B) and from the basolateral to the apical side (B→A), we can determine its apparent permeability coefficient (Papp) and calculate an efflux ratio (ER). This dual measurement is critical for distinguishing between compounds with inherently poor permeability and those that are actively pumped out of the cell, a key mechanism of drug resistance and poor bioavailability.[3]

Pre-Assay Validation & Compound Characterization

Scientific integrity demands that we understand the test article before commencing the assay. For 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, the following must be established:

  • Solubility: The compound must be fully dissolved in the transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the highest test concentration. A stock solution is typically prepared in DMSO and then diluted. The final DMSO concentration should be kept low (typically ≤1%) to avoid impacting cell monolayer integrity. Solubility can be assessed via shake-flask methods over the relevant pH range (e.g., pH 6.5 for apical, pH 7.4 for basolateral).[5][6]

  • Chemical Stability: The compound's stability in the transport buffer should be confirmed over the duration of the assay (e.g., 2 hours at 37°C). Degradation can lead to an underestimation of permeability. This is typically checked by incubating the compound in buffer and quantifying its concentration at the beginning and end of the incubation period using LC-MS/MS.[2]

  • Cytotoxicity: High concentrations of the test compound can disrupt the Caco-2 monolayer, compromising the assay. A preliminary cytotoxicity test (e.g., MTT or LDH assay) should be performed to determine the highest non-toxic concentration that can be used for the permeability experiment.

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is designed as a self-validating system, incorporating control compounds to ensure the biological relevance and integrity of each experiment.

Phase 1: Caco-2 Monolayer Culture & Differentiation
  • Cell Seeding: Seed Caco-2 cells onto collagen-coated polycarbonate filter inserts (e.g., 12-well Transwell™, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².[7]

  • Culture: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8] The growth medium (e.g., MEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin) should be replaced every 2-3 days.[7]

  • Differentiation: Allow the cells to grow and differentiate for 21-25 days. The formation of a robust, polarized monolayer is critical.[3][9]

  • Monolayer Integrity Verification: Before the transport study, measure the Transepithelial Electrical Resistance (TEER) of each well using a volt-ohm meter (e.g., Millicell® ERS-2).[4] A stable and high TEER value (typically >500 Ω·cm²) indicates the formation of tight junctions and a confluent monolayer.[10] Wells not meeting this criterion should be excluded.

Phase 2: Transport Experiment
  • Preparation: Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., HBSS at pH 6.5 for apical and pH 7.4 for basolateral). Equilibrate the cells in transport buffer for 20-30 minutes at 37°C.[11]

  • Dosing Solution Preparation: Prepare dosing solutions of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide (e.g., at 10 µM) and control compounds in the appropriate transport buffer. Include:

    • High Permeability Control: Propranolol (passive transcellular).[1]

    • Low Permeability Control: Lucifer Yellow or Atenolol (paracellular).[1][9]

    • Efflux Control: Talinolol (P-gp substrate).[3]

  • Experiment Initiation (in triplicate):

    • For A→B Permeability: Remove the buffer from the apical (donor) chamber and replace it with the dosing solution. Add fresh transport buffer to the basolateral (receiver) chamber.

    • For B→A Permeability: Remove the buffer from the basolateral (donor) chamber and replace it with the dosing solution. Add fresh transport buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for a defined period, typically 90-120 minutes.[3]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers for each well. Additionally, take a sample from the initial dosing solution (T=0 sample).

  • Post-Assay Integrity Check: To confirm that the test compound did not damage the monolayer during the experiment, perform a Lucifer Yellow leak test. Add Lucifer Yellow to the apical side and measure its flux to the basolateral side over 30-60 minutes. A low Papp for Lucifer Yellow confirms monolayer integrity was maintained.

Phase 3: Sample Analysis
  • Quantification: Analyze the concentration of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide and the control compounds in all collected samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][13] LC-MS/MS provides the high sensitivity and selectivity required for accurate quantification in complex biological matrices.[1]

  • Mass Balance: Calculate the mass balance (recovery) to check for issues like non-specific binding to the plate or cellular accumulation. Recovery should ideally be within 80-120%.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Transport Assay cluster_analysis Phase 3: Analysis Seed Seed Caco-2 Cells on Transwell Inserts Culture Culture & Differentiate for 21-25 Days Seed->Culture TEER Verify Monolayer Integrity (TEER Measurement) Culture->TEER Wash Wash & Equilibrate Monolayers TEER->Wash Dose Add Compound to Donor Chamber (A or B) Wash->Dose Incubate Incubate at 37°C (e.g., 120 min) Dose->Incubate Sample Collect Samples (Donor & Receiver) Incubate->Sample Quantify Quantify Compound (LC-MS/MS) Sample->Quantify Calculate Calculate Papp & Efflux Ratio Quantify->Calculate Interpret Interpret Data & Classify Calculate->Interpret

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

Data Analysis and Interpretation

Calculating the Apparent Permeability Coefficient (Papp)

The Papp is the primary metric derived from this assay and is calculated using the following equation[3][14]:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt: The rate of permeation (amount of compound in the receiver compartment over time).[3]

  • A: The surface area of the cell monolayer (e.g., 1.12 cm² for a 12-well Transwell).[3]

  • C₀: The initial concentration of the compound in the donor compartment at T=0.[3]

Calculating the Efflux Ratio (ER)

The ER is a key indicator of active efflux.[3] It is a simple ratio of the permeability in each direction:

ER = Papp (B→A) / Papp (A→B)

  • ER ≈ 1: Suggests permeability is primarily governed by passive diffusion.

  • ER ≥ 2: Indicates that active efflux is occurring, likely mediated by transporters like P-gp or BCRP.[3]

Data Interpretation Framework

The results for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide should be interpreted in the context of the high and low permeability controls.

Parameter Propranolol (High) Atenolol (Low) Test Compound (Example Data) Interpretation
Papp (A→B) (x 10⁻⁶ cm/s) >10<18.5Indicates high passive permeability.
Papp (B→A) (x 10⁻⁶ cm/s) >10<125.5Efflux permeability is significantly higher.
Efflux Ratio (ER) ~1~13.0Strong indication of active efflux (ER ≥ 2).
Recovery (%) 95%98%92%Good recovery, minimal non-specific binding.

Based on this example data, 3-Amino-N-benzyl-4-chlorobenzenesulfonamide would be classified as a compound with high intrinsic permeability that is also a substrate for active efflux. This suggests that while the molecule can cross cell membranes well, its overall absorption in vivo might be limited by efflux transporters in the intestine.

Decision Framework for Permeability Classification

G Papp_AB Papp (A->B) Value High_Perm High Permeability (Papp > 10 x 10⁻⁶ cm/s) Papp_AB->High_Perm High Low_Perm Low Permeability (Papp < 1 x 10⁻⁶ cm/s) Papp_AB->Low_Perm Low Mod_Perm Moderate Permeability Papp_AB->Mod_Perm Moderate Efflux_Ratio Efflux Ratio (ER) High_Perm->Efflux_Ratio Mod_Perm->Efflux_Ratio Efflux_Substrate Conclusion: Potential Efflux Substrate. In vivo absorption may be limited. Efflux_Ratio->Efflux_Substrate ER >= 2 Passive_Trans Conclusion: Primarily Passive Transport. Absorption correlates with Papp. Efflux_Ratio->Passive_Trans ER < 2

Caption: Interpreting Permeability and Efflux Data.

Conclusion and Further Steps

The bidirectional Caco-2 assay provides a robust, multi-faceted assessment of a drug candidate's potential for human intestinal absorption. By following the detailed protocol and data interpretation framework outlined in this note, researchers can confidently classify 3-Amino-N-benzyl-4-chlorobenzenesulfonamide. If results indicate significant efflux (ER ≥ 2), follow-up studies using specific inhibitors (e.g., verapamil for P-gp) can be conducted to identify the responsible transporter(s).[3] This information is invaluable for building predictive pharmacokinetic models and guiding the strategic development of new chemical entities.

References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Emulate. (n.d.). Apparent Permeability (Papp) Calculator. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Giménez-Bastida, J. A., et al. (2024). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Molecules, 30(1), 3477. Retrieved from [Link]

  • Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation, 20(2), 107-126. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2873180, 3-Amino-4-chloro-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • ResearchGate. (2015). What is the normal TEER value for differentiated Caco-2 cells?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • ResearchGate. (2016). How to calculate apparent permeability from Caco2 Transwell assay?. Retrieved from [Link]

  • ResearchGate. (2024). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Retrieved from [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. Provided as a PDF document.
  • U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • YouTube. (2022). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. Retrieved from [Link]

  • National Institutes of Health. (2022). Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers. Retrieved from [Link]

  • YouTube. (2023). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. Retrieved from [Link]

  • YouTube. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. Retrieved from [Link]

  • ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • Bio-protocol. (n.d.). Apparent Permeability Coefficients (Papp) and Efflux Ratio (ER). Retrieved from [Link]

  • ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. Retrieved from [Link]

  • PubMed. (2015). Evaluation of the appropriate time range for estimating the apparent permeability coefficient (P(app)) in a transcellular transport study. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • National Institutes of Health. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Retrieved from [Link]

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  • National Institutes of Health. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

Sources

Method

Technical Guide: Evaluating the Cytotoxic Potential of Novel Sulfonamides Using 3-Amino-N-benzyl-4-chlorobenzenesulfonamide as a Model Compound

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. In on...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. In oncology, sulfonamide derivatives have emerged as a promising class of compounds, exhibiting diverse anticancer activities.[1][2] This application note provides a comprehensive guide to evaluating the cytotoxic potential of novel sulfonamides, using the hypothetical compound 3-Amino-N-benzyl-4-chlorobenzenesulfonamide (hereafter referred to as "Compound S") as a representative model. We will detail the principles and provide step-by-step protocols for a multi-parametric assessment of cytotoxicity, including assays for metabolic viability (MTT), cell membrane integrity (LDH), and apoptosis induction (Caspase-3 activity). The causality behind experimental choices is explained to empower researchers to adapt and validate these methods for their specific compounds and cell systems.

Introduction: The Rationale for Targeting Cancer with Novel Sulfonamides

Sulfonamide-based compounds represent a versatile scaffold in drug discovery due to their synthetic tractability and ability to target a wide range of biological molecules.[2] Their application in cancer therapy is particularly compelling, with mechanisms of action that include the inhibition of critical signaling pathways involved in tumor progression, angiogenesis, and metastasis.[1] Sulfonamides have been shown to act as inhibitors of tyrosine kinases, carbonic anhydrases, and vascular endothelial growth factor receptor-2 (VEGFR-2), disrupting key processes that cancer cells rely on for growth and survival.[1][3][4]

The evaluation of any new chemical entity for anticancer potential begins with a robust assessment of its cytotoxicity. This process involves determining the compound's ability to kill or inhibit the proliferation of cancer cells, typically by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀). A thorough cytotoxic profile requires more than a single endpoint. Therefore, this guide employs a tripartite strategy:

  • Metabolic Viability Assessment (MTT Assay): Measures the activity of mitochondrial reductases, providing an indication of overall cellular health and metabolic function.[5]

  • Cell Membrane Integrity Assessment (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[6]

  • Apoptosis Induction Assessment (Caspase-3 Assay): Measures the activity of Caspase-3, a key executioner caspase in the apoptotic cascade, to determine if the compound induces programmed cell death.[7][8]

By employing these orthogonal assays, researchers can build a comprehensive and reliable profile of a novel sulfonamide's in vitro anticancer activity.

Compound S: Properties and Preparation

While 3-Amino-N-benzyl-4-chlorobenzenesulfonamide (Compound S) is used here as a model, the principles apply to any novel, soluble small molecule.

Table 1: Exemplary Physicochemical Properties of Compound S

PropertyValueRationale & Handling
Molecular Formula C₁₃H₁₃ClN₂O₂SCalculated based on structure.
Molecular Weight 312.78 g/mol Calculated based on structure.
Appearance White to off-white crystalline solidTypical for similar small molecules.[9]
Solubility Soluble in DMSO; partially soluble in methanol; slightly soluble in water.Many organic compounds exhibit excellent solubility in DMSO, making it a preferred solvent for stock solution preparation.[10][11]
Storage Store at -20°C, desiccated, and protected from light.Standard procedure for preserving the integrity of research compounds.
Protocol 1: Preparation of Compound S Stock Solution

Causality: A concentrated stock solution in an appropriate solvent (like DMSO) is essential for accurate and repeatable serial dilutions. DMSO is used due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.[10]

  • Aseptic Technique: Perform all steps in a biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh out 3.13 mg of Compound S powder.

  • Solubilization: Add 1.0 mL of sterile, cell culture-grade DMSO to the powder. This will create a 10 mM stock solution .

  • Mixing: Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquoting & Storage: Aliquot the 10 mM stock into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

The Experimental Workflow: A Tripartite Approach

A logical workflow ensures that data from different assays are comparable and build upon one another. The initial screening is typically performed with a viability assay like MTT to determine the IC₅₀. Subsequent mechanistic assays, such as LDH and Caspase-3, are then conducted at concentrations around the determined IC₅₀ to understand the mode of cell death.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay Endpoints cluster_analysis Data Analysis compound_prep Prepare 10 mM Stock of Compound S in DMSO treat Treat Cells with Serial Dilutions of Compound S compound_prep->treat cell_culture Culture & Passage Cancer Cell Line (e.g., MCF-7) seed_plate Seed Cells in 96-Well Plates (1x10^4 cells/well) cell_culture->seed_plate overnight Incubate Overnight (Allow Attachment) seed_plate->overnight overnight->treat incubate_treat Incubate for 24, 48, or 72h treat->incubate_treat mtt MTT Assay (Metabolic Viability) incubate_treat->mtt ldh LDH Assay (Membrane Integrity) incubate_treat->ldh caspase Caspase-3 Assay (Apoptosis) incubate_treat->caspase read Measure Absorbance/ Fluorescence mtt->read ldh->read caspase->read calc Calculate % Viability & Plot Dose-Response read->calc ic50 Determine IC50 Value calc->ic50 G cluster_downstream Downstream Signaling cluster_outputs Cellular Outcomes compound Compound S (Sulfonamide Inhibitor) vegfr2 VEGFR-2 compound->vegfr2 Inhibits Kinase Domain vegf VEGF-A vegf->vegfr2 Binds & Dimerizes plc PLCγ vegfr2->plc Autophosphorylation Activates ras Ras vegfr2->ras Autophosphorylation Activates pi3k PI3K vegfr2->pi3k Autophosphorylation Activates raf Raf ras->raf akt Akt pi3k->akt mek MEK raf->mek mtor mTOR akt->mtor survival Survival akt->survival migration Migration akt->migration erk ERK mek->erk mtor->survival prolif Proliferation erk->prolif erk->migration angio Angiogenesis prolif->angio survival->angio migration->angio

Sources

Application

Application Notes and Protocols: Investigating the Anti-Cancer Potential of N-Benzyl Sulfonamides in Pancreatic Cancer Cell Lines

A Representative Study Based on Indolyl N-Benzyl Sulfonamides For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

A Representative Study Based on Indolyl N-Benzyl Sulfonamides

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Therapeutic Promise of Sulfonamides in Oncology

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. While initially recognized for their antimicrobial properties, sulfonamides have emerged as a versatile scaffold in oncology drug discovery, with derivatives exhibiting anticancer, anti-inflammatory, and hypoglycemic activities. This document provides a detailed guide for researchers interested in exploring the application of N-benzyl sulfonamides, a promising subclass, in the context of cancer cell biology.

Due to the limited publicly available research on the specific compound 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, this guide will focus on a closely related and well-documented class of compounds: indolyl N-benzyl sulfonamides . A recent study by Hopkins et al. (2023) details the synthesis and cytotoxic evaluation of a library of these compounds against various pancreatic cancer cell lines, providing a robust framework for this application note. The protocols and principles outlined herein are broadly applicable to the screening and characterization of novel sulfonamide-based anticancer agents.

The study by Hopkins et al. investigated a library of 44 indolyl N-benzyl sulfonamides for their cytotoxic effects on seven pancreatic cancer cell lines and nine non-pancreatic cancer cell lines. This work builds on the understanding that pancreatic cancer is a particularly challenging malignancy with limited effective therapeutic options, making the exploration of novel chemical entities a critical research endeavor.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-N-benzyl-4-chlorobenzenesulfonamide

Welcome to the technical support guide for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common ex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common experimental hurdle of this compound's poor solubility in aqueous solutions. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address issues you may encounter.

Section 1: Understanding the Molecule - Physicochemical Profile

A thorough understanding of the compound's physicochemical properties is the first step in designing an effective solubilization strategy.

Question: What are the key structural features of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide that influence its solubility?

Answer: The solubility of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide is governed by a balance between hydrophobic and hydrophilic elements within its structure.

  • Hydrophobic Character: The two aromatic rings (the chlorobenzene and the benzyl group) and the chlorine atom are nonpolar, contributing to the molecule's low affinity for water (hydrophobicity).

  • Hydrophilic Potential: The molecule possesses two key ionizable groups: a primary aromatic amine (-NH₂) and a sulfonamide group (-SO₂NH-). These groups can gain or lose protons depending on the pH of the solution, which can be leveraged to increase solubility. The sulfonamide and amino groups also act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

Question: What are the predicted physicochemical properties of this compound?

PropertyEstimated Value (based on N-phenyl analog)Implication for Solubility
Molecular Weight ~282.75 g/mol (N-phenyl analog)[1]Moderate molecular weight.
XLogP3 ~2.0 (N-phenyl analog)[1]A positive LogP value indicates a preference for a lipid environment over an aqueous one, confirming its hydrophobic nature.
Hydrogen Bond Donors 2[1]Can participate in hydrogen bonding, which aids solubility.
Hydrogen Bond Acceptors 4[1]Can participate in hydrogen bonding, which aids solubility.
Ionizable Groups Aromatic Amine (basic), Sulfonamide (acidic)The molecule is amphoteric; its charge state and solubility are highly dependent on pH.

Question: How do the ionizable groups affect solubility at different pH values?

Answer: The presence of both an acidic (sulfonamide) and a basic (amino) group means the compound's net charge changes with pH. This behavior is key to solubility enhancement.[2][3]

  • In Acidic Conditions (Low pH): The basic amino group (-NH₂) will become protonated to form a positively charged ammonium salt (-NH₃⁺). This charged species is significantly more water-soluble than the neutral form.

  • In Basic/Alkaline Conditions (High pH): The acidic proton on the sulfonamide group (-SO₂NH-) can be removed by a base, forming a negatively charged anionic species (-SO₂N⁻-). This anion is also more soluble in water than the neutral molecule.[4]

  • Near Isoelectric Point (pI): At a specific intermediate pH (the pI), the molecule will have a net neutral charge, leading to minimal aqueous solubility.[3]

This pH-dependent behavior is a powerful tool that can be exploited, as detailed in the troubleshooting guides below.[2]

Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Here we address common initial observations and provide first-line troubleshooting steps.

Question: I'm trying to dissolve the compound in buffer, but it just won't go into solution. Why is it so difficult?

Answer: This is the expected behavior for this compound due to its significant hydrophobic character, as indicated by its positive estimated LogP value[1]. The energy required for the water molecules to form a cavity around the large, nonpolar aromatic portions of the molecule is unfavorable, leading to very low intrinsic solubility in neutral aqueous media. A patent for a structurally related compound notes it is only "slightly soluble in water"[5].

Question: I see particulates in my solution even after vigorous vortexing. What are the first things I should try?

Answer: Before moving to more complex methods, attempt these simple physical techniques:

  • Sonication: Use a bath sonicator to provide energy that can help break apart the crystal lattice of the solid powder, increasing the rate of dissolution.

  • Gentle Warming: Slightly increasing the temperature of the solution can increase the solubility of many solid compounds.[6] However, be cautious and ensure the compound is stable at the elevated temperature to avoid degradation.

  • pH Adjustment: As a first chemical approach, try adjusting the pH. Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to your suspension and observe if the solid dissolves. This is often the most effective initial strategy.[7]

Question: Can I use an organic solvent like DMSO to make a concentrated stock solution?

Answer: Yes, this is a very common and effective practice. The compound is expected to be soluble in most organic solvents[5]. Solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent for creating high-concentration stock solutions[8].

Causality and Best Practices:

  • Mechanism: These polar aprotic solvents can effectively solvate both the polar and nonpolar parts of the molecule.

  • Protocol: Weigh your compound and dissolve it in a minimal amount of pure DMSO to create a stock solution (e.g., 10-50 mM). Store this stock solution appropriately (typically at -20°C or -80°C).

  • Critical Warning: When you dilute this DMSO stock into your final aqueous buffer for an experiment, be mindful of the final DMSO concentration. The compound may precipitate out if the final solvent environment is not sufficient to maintain solubility. Always add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and minimize localized high concentrations that promote precipitation. Keep the final DMSO concentration as low as possible, ideally below 1% and almost always below 5%, as higher concentrations can affect biological experiments.

Section 3: Advanced Troubleshooting & Step-by-Step Guides

If initial troubleshooting fails, a more systematic approach is required. Here are detailed guides for proven solubilization strategies.[7][9][10]

Guide 1: Systematic pH Modification

Question: How can I scientifically determine the optimal pH for solubilizing my compound and avoid just random additions of acid or base?

Answer: A pH-solubility profile experiment is the definitive way to identify the pH ranges where your compound is most soluble. The underlying principle is to ionize the amino or sulfonamide group to create a charged, more hydrophilic species.[2]

Experimental Protocol: pH-Solubility Profile

  • Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10, 12).

  • Addition of Compound: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step; use a high-speed centrifuge and carefully collect the supernatant, or use a syringe filter (ensure the filter material does not bind your compound).

  • Quantification: Accurately dilute the clear supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting graph will clearly show the pH ranges of highest solubility.

Caption: Workflow for determining a pH-solubility profile.

Guide 2: Co-Solvent Systems

Question: My experiment is sensitive to extreme pH, or I need to dissolve the compound in a pre-formulated neutral medium. How can I use co-solvents effectively?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system to become more favorable for dissolving hydrophobic compounds.[11] The co-solvent disrupts the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute.

Commonly Used Biocompatible Co-solvents

Co-solventPolarityKey Features & Considerations
Ethanol HighOften used in oral formulations. Can cause protein precipitation at high concentrations.
Propylene Glycol (PG) HighCommon vehicle for oral and topical formulations.
Polyethylene Glycol 400 (PEG 400) HighLow toxicity, frequently used in a variety of formulations.
Dimethyl Sulfoxide (DMSO) HighExcellent solubilizing power, but can have biological effects and enhance skin penetration. Use at <1% in cell-based assays.[12]
Acetonitrile HighGood solubilizer but more commonly used in analytical settings (e.g., for LC-MS) than in biological systems due to toxicity.[12][13]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose 2-3 co-solvents from the table above that are compatible with your experimental system.

  • Prepare Solvent Systems: Create a range of co-solvent/buffer mixtures (e.g., 5%, 10%, 20%, 40% v/v co-solvent in your primary aqueous buffer).

  • Determine Solubility: Use the same equilibrium solubility method described in Guide 1. Add excess compound to each solvent system, equilibrate, separate, and quantify.

  • Analyze and Optimize: Plot solubility versus the percentage of co-solvent. Select the system that provides the required solubility with the lowest percentage of co-solvent to minimize potential biological interference.

CoSolvent_Decision A Is the experimental system sensitive to pH changes? B Use pH Modification Strategy (Guide 1) A->B No C Proceed with Co-Solvent Strategy A->C Yes D Select biocompatible co-solvents (e.g., PEG 400, Ethanol, DMSO) C->D E Screen solubility in increasing co-solvent concentrations (5-40%) D->E F Select lowest % co-solvent that achieves target concentration E->F

Caption: Decision process for employing a co-solvent strategy.

Guide 3: Cyclodextrin-Mediated Solubilization

Question: I need a formulation for an in vivo animal study and want to avoid the potential toxicity or confounding effects of organic co-solvents. What is the best alternative?

Answer: Cyclodextrins are an excellent choice for improving aqueous solubility, particularly for in vivo applications.[14] These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[15] The poorly soluble drug molecule partitions into the nonpolar cavity, forming an "inclusion complex."[16][17] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the drug.[15][16][]

Commonly Used Cyclodextrins

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Most common, but has limited aqueous solubility itself.[9]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Widely used due to its much higher aqueous solubility and excellent safety profile.[9]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High solubility and used in several FDA-approved parenteral (injectable) formulations.[9]

Experimental Protocol: Cyclodextrin Formulation

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD at 5%, 10%, 20%, 40% w/v).

  • Phase Solubility Diagram: Follow the equilibrium solubility protocol (Guide 1), adding excess compound to each cyclodextrin solution.

  • Quantify and Plot: After equilibration and separation, quantify the dissolved compound. Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration is indicative of successful complex formation.

  • Preparation for Dosing: Once the required concentration is achieved, you can prepare a batch by adding the exact amount of compound to the appropriate cyclodextrin solution and stirring until it is fully dissolved. This solution can then be sterile-filtered for administration.

Inclusion_Complex cluster_0 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Drug Poorly Soluble Drug (Hydrophobic) Drug->Complex Enters Cavity

Caption: Formation of a water-soluble drug-cyclodextrin complex.

Section 4: Summary and Strategy Selection

Choosing the right solubilization method depends entirely on your experimental context. Use the following decision tree to guide your choice.

Decision_Tree A What is the final application? B Is a low concentration (<10 µM) sufficient? A->B In Vitro Screening C Are extreme pH values (e.g., <4 or >9) acceptable? A->C In Vivo / Cell Culture B->C No E Use DMSO stock dilution. Keep final DMSO <1%. B->E Yes D Are organic co-solvents (e.g., DMSO, PEG 400) acceptable for the experiment? C->D No F Use pH Modification. (Guide 1) C->F Yes G Use Co-solvent System. (Guide 2) D->G Yes H Use Cyclodextrins (HP-β-CD). (Guide 3) D->H No I Consider advanced formulations (e.g., Nanosuspension) H->I If solubility still too low

Caption: Decision tree for selecting a solubilization strategy.

Final Recommendation: For 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, start by exploring pH modification, as its amphoteric nature provides two distinct avenues for ionization and solubilization. If pH is constrained, co-solvent systems are a robust second option for in vitro work. For in vivo studies or sensitive cell-based assays where co-solvents are undesirable, cyclodextrin complexation is the industry-standard approach.

References

  • PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamide functionalized amino acid-based pH- and temperature-sensitive biodegradable injectable hydrogels: Synthesis, physicochemical characterization and in vivo degradation kinetics. Retrieved from [Link]

  • Gould, S., & Scott, K. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Royal Society of Chemistry. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US2448370A - Sulfonation of aromatic compounds in presence of acetonitrile.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Park, S., et al. (2004). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • Beg, S., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Retrieved from [Link]

  • PubMed Central. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • PubMed Central. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • ResearchGate. (2025). EXPLORING MODERN TECHNIQUES FOR SOLUBILITY ENHANCEMENT IN DRUG FORMULATIONS. Retrieved from [Link]

  • MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). PharmaTutor. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific synthetic route. Our goal is to empower you with the knowledge to not only execute this synthesis successfully but also to understand the underlying chemical principles and navigate any challenges that may arise.

Introduction: A Two-Step Approach to a Key Intermediate

The synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide is a critical process for the development of various pharmaceutical agents. The molecule's structure, featuring a sulfonamide linkage and a reactive amino group, makes it a valuable building block. This guide outlines a reliable two-step synthetic pathway, starting from the commercially available 4-chloro-3-nitrobenzenesulfonyl chloride. The process involves an initial sulfonylation reaction with benzylamine, followed by a selective reduction of the nitro group.

This document will provide detailed protocols, troubleshooting FAQs, and expert insights to help you optimize your reaction conditions and achieve high yields of a pure product.

Overall Synthetic Scheme

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Nitro Group Reduction Start 4-Chloro-3-nitrobenzenesulfonyl Chloride + Benzylamine Intermediate 4-Chloro-3-nitro-N-benzyl- benzenesulfonamide Start->Intermediate Base, Solvent, 0°C to RT Final_Product 3-Amino-N-benzyl-4-chloro- benzenesulfonamide Intermediate->Final_Product Reducing Agent (e.g., SnCl2/HCl)

Caption: Overall two-step synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide.

Part 1: Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-nitro-N-benzylbenzenesulfonamide

This procedure details the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with benzylamine. The key to success in this step is maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride and controlling the stoichiometry to minimize side reactions.

Materials and Reagents:

ReagentPurity/GradeSupplier Recommendation
4-Chloro-3-nitrobenzenesulfonyl chloride≥98%Sigma-Aldrich, Acros
Benzylamine≥99%, anhydrousAlfa Aesar, TCI
Triethylamine (TEA) or Pyridine≥99.5%, anhydrousFisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD Millipore

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM in the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0 °C.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:2 v/v). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.[1]

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-3-nitro-N-benzylbenzenesulfonamide.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel if necessary.[2]

Step 2: Synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide

This step involves the selective reduction of the nitro group to an amine. The use of stannous chloride (SnCl₂) in the presence of hydrochloric acid is a reliable method that is chemoselective for the nitro group reduction without affecting the chloro substituent or the sulfonamide bond.[3]

Materials and Reagents:

ReagentPurity/GradeSupplier Recommendation
4-Chloro-3-nitro-N-benzylbenzenesulfonamide(From Step 1)N/A
Stannous chloride dihydrate (SnCl₂·2H₂O)≥98%Sigma-Aldrich, Alfa Aesar
Concentrated Hydrochloric Acid (HCl)37%Fisher Scientific
EthanolReagent gradeEMD Millipore
Sodium hydroxide (NaOH)Pellets, ≥97%VWR

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitro-N-benzylbenzenesulfonamide (1.0 equivalent) and ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of stannous chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.[3]

  • Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-3 hours.

  • Monitoring the Reaction: Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 1:1 v/v). The disappearance of the starting material and the appearance of a more polar, UV-active spot corresponding to the amino product indicates completion.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basification: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Extraction: Extract the aqueous suspension with ethyl acetate.

  • Filtration: Filter the organic layer to remove any remaining inorganic salts.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the organic layer under reduced pressure. The crude 3-Amino-N-benzyl-4-chlorobenzenesulfonamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization.[4]

Part 2: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions based on established chemical principles.

Troubleshooting_Guide cluster_step1_troubleshooting Step 1: N-Benzylation Troubleshooting cluster_step2_troubleshooting Step 2: Nitro Reduction Troubleshooting Low_Yield_1 Low or No Product Formation Cause_Hydrolysis Hydrolysis of Sulfonyl Chloride to Sulfonic Acid Low_Yield_1->Cause_Hydrolysis Potential Cause Side_Products_1 Formation of Side Products Cause_BisSulfonylation Bis-sulfonylation of Benzylamine Side_Products_1->Cause_BisSulfonylation Potential Cause Purification_Issues_1 Purification Challenges Solution_Anhydrous Ensure strictly anhydrous conditions (dry glassware, solvents, and reagents). Cause_Hydrolysis->Solution_Anhydrous Solution Solution_Stoichiometry Use a slight excess of benzylamine (1.1-1.2 eq) and add the sulfonyl chloride slowly at 0 °C. Cause_BisSulfonylation->Solution_Stoichiometry Solution Incomplete_Reduction Incomplete Reaction Cause_Reagent_Quality Poor quality or insufficient amount of SnCl2 Incomplete_Reduction->Cause_Reagent_Quality Potential Cause Side_Products_2 Formation of Byproducts Cause_OverReduction Reductive cleavage of C-Cl or S-N bond (less common with SnCl2/HCl) Side_Products_2->Cause_OverReduction Potential Cause Purification_Issues_2 Difficult Product Isolation Solution_Fresh_Reagent Use fresh SnCl2·2H2O and ensure an adequate excess (4-5 eq). Cause_Reagent_Quality->Solution_Fresh_Reagent Solution Solution_Monitor_Reaction Monitor the reaction closely by TLC and avoid prolonged reaction times. Cause_OverReduction->Solution_Monitor_Reaction Solution

Caption: Troubleshooting workflow for the synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Step 1: N-Benzylation

  • Q1: My reaction yield is very low, and I see a significant amount of a water-soluble byproduct. What is happening?

    • A: This is a classic sign of sulfonyl chloride hydrolysis.[2][5] Sulfonyl chlorides are highly susceptible to moisture, which converts them to the corresponding sulfonic acid. The sulfonic acid will not react with the amine under these conditions.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and ensure your benzylamine and base (triethylamine or pyridine) are dry. Running the reaction under an inert atmosphere (nitrogen or argon) is also highly recommended.[2]

  • Q2: My TLC shows a non-polar byproduct that I suspect is the bis-sulfonated benzylamine. How can I avoid this?

    • A: Bis-sulfonylation occurs when a second molecule of the sulfonyl chloride reacts with the nitrogen of the newly formed sulfonamide. This is more likely to happen if the sulfonyl chloride is in excess or if the reaction is run at elevated temperatures.[2]

    • Solution: To minimize this side reaction, use a slight excess of benzylamine (e.g., 1.1-1.2 equivalents). More importantly, add the sulfonyl chloride solution slowly and at a low temperature (0 °C) to the amine solution.[6] This ensures that the sulfonyl chloride is more likely to encounter an unreacted benzylamine molecule.

  • Q3: The reaction seems to be very slow or has stalled. What can I do?

    • A: While this reaction is generally efficient, low reactivity could be due to steric hindrance (less of a concern with benzylamine) or electronic effects.

    • Solution: Ensure the reaction is being stirred efficiently. If the reaction is still slow at room temperature, you can gently heat it to 40-50 °C, but monitor closely for the formation of byproducts. Alternatively, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction.

Step 2: Nitro Group Reduction

  • Q4: The reduction of the nitro group is incomplete, even after prolonged reaction time. What could be the issue?

    • A: The most likely cause is the quality or quantity of the stannous chloride. SnCl₂ can oxidize over time, reducing its effectiveness.

    • Solution: Use a fresh bottle of stannous chloride dihydrate. Ensure that you are using a sufficient excess of the reducing agent (4-5 equivalents is recommended). Also, make sure the concentration of hydrochloric acid is adequate, as the reaction proceeds under acidic conditions.[3]

  • Q5: During the work-up, I get a very stable emulsion during the extraction. How can I break it?

    • A: Emulsions can form due to the presence of tin salts and the amphiphilic nature of the product.

    • Solution: Adding a small amount of brine (saturated NaCl solution) to the separatory funnel can help to break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue.

  • Q6: I am concerned about the stability of the sulfonamide bond under the acidic reduction conditions. Is this a valid concern?

    • A: The sulfonamide bond is generally stable under the conditions used for nitro group reduction with SnCl₂/HCl.[3] More forcing acidic conditions (e.g., concentrated sulfuric acid at high temperatures) would be required to cleave the sulfonamide.

Purification and Characterization

  • Q7: How can I best purify the final product, 3-Amino-N-benzyl-4-chlorobenzenesulfonamide?

    • A: The final product, being an amine, is more polar than the nitro-intermediate. Column chromatography on silica gel is a very effective method for purification. A gradient elution, starting with a less polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexane), should provide good separation.[4][7] Recrystallization from a solvent mixture like ethanol/water or ethyl acetate/hexane can also be effective.

  • Q8: What are the key characteristic peaks I should look for in the IR and ¹H NMR spectra to confirm the product?

    • A:

      • FTIR:

        • N-H stretch: Two distinct peaks in the region of 3300-3500 cm⁻¹ for the primary amino group.

        • S=O stretch: Strong, characteristic peaks for the sulfonamide group around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

      • ¹H NMR:

        • -NH₂ protons: A broad singlet that integrates to two protons. The chemical shift will be variable depending on the solvent and concentration.

        • Aromatic protons: The protons on the substituted benzene ring will show a characteristic splitting pattern.

        • Benzyl protons: A singlet for the -CH₂- group and the aromatic protons of the benzyl group.

References

  • U.S. Patent 2,511,547A, "Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride," issued June 13, 1950.
  • Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(9), 2871.
  • PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chinese Patent CN105936625A, "Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide," published September 7, 2016.
  • Chang, J. Y., & Creaser, E. H. (1981). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides.
  • Li, X., et al. (2006). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Arkivoc, 2006(15), 121-126.
  • Szolcsányi, P., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 26(21), 6432.
  • Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224–9228.
  • Zhang, Y., et al. (2012). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
  • Bolm, C., & Mancheño, O. G. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(19), 4267–4270.
  • SIELC Technologies. (2018). Benzenesulfonyl chloride, 4-chloro-3-nitro-. Retrieved from [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
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  • PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

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  • Suchetan, P. A., et al. (2011). 4-Chloro-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1204.
  • Latha, A., et al. (2021). (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2yl) benzenesulfonamide: Synthesis, characterization and electronic structure theory and docking studies. Journal of Molecular Structure, 1225, 129215.
  • Mondal, J., & Jana, U. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Chinese Patent CN105753731A, "Preparation method of 3-amino-4-methoxybenzaniline," published July 13, 2016.
  • Chinese Patent CN105712891A, "Method used for preparing high purity 3-chloro-4-methoxybenzylamine," published June 29, 2016.
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Troubleshooting

Addressing batch-to-batch variability of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide

Welcome to the technical support center for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of batch-to-batch variability with this compound. Our goal is to provide you with the expertise and practical guidance to ensure the consistency and reliability of your experimental results.

Introduction to Batch-to-Batch Variability

Batch-to-batch variability is a critical challenge in chemical synthesis and pharmaceutical development. Even with established protocols, minor deviations in raw materials, reaction conditions, or purification methods can lead to significant differences in the physicochemical properties of the final compound.[1] For a molecule like 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, these variations can manifest as changes in solubility, melting point, crystal form, and impurity profiles, ultimately impacting its performance in downstream applications. This guide provides a systematic approach to identifying and mitigating these inconsistencies.

Troubleshooting Guide: Addressing Inconsistent Results

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: Why am I observing different solubility profiles between batches of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide in the same solvent system?

Answer:

Variations in solubility are a common manifestation of batch-to-batch inconsistency and can often be traced back to differences in the solid-state properties of the material. Here’s a systematic approach to investigate this issue:

Potential Root Causes & Investigation Workflow:

  • Polymorphism: The existence of different crystalline forms (polymorphs) is a primary cause of variable solubility.[2] Polymorphs, while chemically identical, have different crystal lattice arrangements, leading to different physical properties.

    • Recommended Action: Perform Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) on each batch to identify and compare their thermal behavior and crystal structures.

  • Amorphous Content: The presence of a non-crystalline (amorphous) fraction can significantly increase the initial solubility, but may also lead to instability.

    • Recommended Action: Use DSC to detect a glass transition temperature (Tg), which is characteristic of amorphous material. Dynamic Vapor Sorption (DVS) can also reveal differences in surface properties and amorphous content.

  • Impurity Profile: The presence of even small amounts of soluble or insoluble impurities can affect the overall solubility of the bulk material.

    • Recommended Action: Employ High-Performance Liquid Chromatography (HPLC) with a suitable gradient method to separate and quantify impurities. Mass Spectrometry (MS) can be used to identify the chemical nature of these impurities.

Troubleshooting Workflow for Solubility Issues

A Inconsistent Solubility Observed B Characterize Solid-State Properties A->B C Analyze Impurity Profile A->C D DSC & PXRD Analysis B->D E HPLC-MS Analysis C->E F Different Polymorphs or Amorphous Content Detected? D->F G Significant Impurity Differences? E->G H Develop a Controlled Crystallization Protocol F->H Yes J Consistent Solubility Achieved F->J No I Re-evaluate Purification Strategy G->I Yes G->J No H->J I->J

Caption: A workflow for diagnosing the root cause of solubility variations.

Question 2: My reaction yield or product purity is inconsistent when using different batches of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide as a starting material. What should I investigate?

Answer:

When the reactivity of a starting material varies, it is crucial to assess its purity and the presence of any reactive impurities.

Systematic Investigation Steps:

  • Purity Assessment: A lower-than-expected purity of the starting material will directly impact the stoichiometry of your reaction and reduce the yield of the desired product.

    • Recommended Protocol: Utilize quantitative Nuclear Magnetic Resonance (qNMR) or HPLC with a calibrated standard to accurately determine the purity of each batch.

  • Identification of Reactive Impurities: The presence of unreacted starting materials or by-products from the synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide can interfere with your reaction.

    • Example: Residual 4-chlorobenzenesulfonyl chloride from the synthesis could react with nucleophiles in your reaction mixture.

    • Recommended Action: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential impurities. Comparing the impurity profiles of different batches can provide valuable clues.

  • Residual Solvents and Water Content: The presence of residual solvents or water can alter reaction kinetics or participate in side reactions.

    • Recommended Protocol: Perform Thermogravimetric Analysis (TGA) to quantify volatile residues. Karl Fischer titration is the standard method for accurate water content determination.

Data Summary Table for Batch Comparison:

Analytical TechniqueParameter to MeasureBatch ABatch B (Problematic)
HPLC Purity (%)99.5%97.2%
Impurity 1 (retention time)0.1% (3.5 min)1.8% (3.5 min)
qNMR Assay (%)99.3%96.9%
Karl Fischer Water Content (%)0.05%0.5%
TGA Residual Solvent (%)<0.1%0.8% (Acetone)

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in the synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide?

The synthesis of N-substituted sulfonamides typically involves the reaction of a sulfonyl chloride with an amine.[3] For 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, a common synthetic route would be the reaction of 3-amino-4-chlorobenzenesulfonyl chloride with benzylamine. Potential impurities could arise from:

  • Unreacted Starting Materials: Residual 3-amino-4-chlorobenzenesulfonyl chloride or benzylamine.

  • Side Products: Di-benzylated sulfonamide or other side reactions depending on the reaction conditions.

  • Degradation Products: The amino group can be susceptible to oxidation.

Q2: How should I properly store 3-Amino-N-benzyl-4-chlorobenzenesulfonamide to minimize variability over time?

To ensure long-term stability and consistency, store the compound in a tightly sealed container, protected from light and moisture. Storage at low temperatures (2-8 °C) is recommended. The amino and sulfonamide functional groups can be sensitive to environmental conditions.

Q3: Are there any known safety concerns with this compound?

Q4: What analytical methods are most crucial for establishing a quality control (QC) protocol for incoming batches?

A robust QC protocol should include a combination of tests to confirm identity, purity, and physical properties.[5][6]

  • Identity: ¹H NMR and FT-IR spectroscopy.

  • Purity: HPLC with UV detection is a powerful tool for quantifying the main component and impurities.

  • Physical Properties: Melting point determination and visual appearance.

  • Water Content: Karl Fischer titration.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Profiling

This protocol provides a general method that can be optimized for your specific instrumentation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile) to a concentration of approximately 1 mg/mL.

References

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. (n.d.). Retrieved January 26, 2026, from [Link]

  • 4-amino-N-benzylbenzene-1-sulfonamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 3-Amino-4-chloro-N-phenylbenzenesulfonamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents. (n.d.).
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved January 26, 2026, from [Link]

  • Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (2000, November 10). European Medicines Agency. Retrieved January 26, 2026, from [Link]

  • US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents. (n.d.).
  • Why Batch-to-Batch Variability Happens (Even With the Same Recipe). (2026, January 14). Terriva. Retrieved January 26, 2026, from [Link]

  • Quality Control Measures for APIs. (2024, May 26). The Pharma Master. Retrieved January 26, 2026, from [Link]

  • Identifying sources of batch to batch variation in processability. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(16), 5566–5573. [Link]

  • Quality Control of Raw Materials and Active Ingredients. (n.d.). UFAG Laboratorien AG. Retrieved January 26, 2026, from [Link]

  • Troubleshooting Unstable Molecules in Chemical Space. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Batch-to-Batch Variability. (n.d.). Surface Measurement Systems. Retrieved January 26, 2026, from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry, 11(3), 245-249. [Link]

  • Defining The Root Cause Of Batch-To-Batch Variability. (n.d.). Cell and Gene. Retrieved January 26, 2026, from [Link]

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.). Retrieved January 26, 2026, from [Link]

  • Benzyl Chloride-impurities. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]

  • Hughes, et al. (2019). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics, 105(4), 964-971. [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything! (2025, March 13). YouTube. Retrieved January 26, 2026, from [Link]

  • 4-Chlorobenzenesulfonamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • INSPECTION OF ACTIVE PHARMACEUTICAL INGREDIENTS. (2009, January 13). PIC/S. Retrieved January 26, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Comparison Guide: Confirming On-Target Activity of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide (Compound X) as a Putative Carbonic Anhydrase IX Inhibitor

This guide provides a comprehensive, multi-tiered strategy for unequivocally confirming the on-target activity of the novel compound, 3-Amino-N-benzyl-4-chlorobenzenesulfonamide (hereafter "Compound X"). Given its core b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-tiered strategy for unequivocally confirming the on-target activity of the novel compound, 3-Amino-N-benzyl-4-chlorobenzenesulfonamide (hereafter "Compound X"). Given its core benzenesulfonamide structure, a well-established pharmacophore for carbonic anhydrase (CA) inhibition, our investigation will focus on validating its activity against Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme highly expressed in hypoxic tumors and a key therapeutic target.

The core principle of this guide is to progress from simplified, direct biochemical assays to more complex, physiologically relevant cellular models. This layered approach ensures that the observed effects are genuinely due to the direct interaction of Compound X with its intended target, CA-IX, rather than off-target effects or experimental artifacts. We will compare the performance of Compound X against two well-characterized CA inhibitors: Acetazolamide, a non-selective clinical inhibitor, and SLC-0111, a clinical-stage inhibitor with high selectivity for CA-IX.

Foundational Strategy: A Multi-Tiered Approach to Target Validation

True confidence in a compound's on-target activity is not achieved through a single experiment. It requires a chain of evidence that logically connects direct target binding to a downstream functional outcome. Our strategy is designed to build this evidence base systematically.

G cluster_0 Tier 1: Biochemical Validation cluster_2 Tier 3: Functional Cellular Assays biochem_assay Enzyme Activity Assay (Direct Inhibition) biophys_assay Isothermal Titration Calorimetry (ITC) (Binding Affinity) cetsa Cellular Thermal Shift Assay (CETSA) (Target Binding in Cells) biophys_assay->cetsa ph_assay Extracellular Acidification Rate (ECAR) Assay (Phenotypic Outcome) cetsa->ph_assay knockdown Target Knockdown/ Knockout Rescue (Genetic Validation) CETSA_Workflow cluster_1 Heating cluster_2 Analysis A Treat cells with Vehicle C Heat aliquots to increasing temperatures A->C B Treat cells with Compound X B->C D Lyse, centrifuge to remove aggregates C->D Denaturation E Quantify soluble CA-IX (Western Blot) D->E Soluble Fraction

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Linking Target Engagement to a Functional Cellular Outcome

The final validation step is to show that the engagement of CA-IX by Compound X leads to a predictable change in cell physiology that is dependent on the target.

Extracellular Acidification Rate (ECAR) Assay

Causality: CA-IX plays a major role in maintaining intracellular pH by exporting protons generated during metabolism, contributing to the acidification of the tumor microenvironment. Inhibiting CA-IX should therefore reduce the rate at which cells can acidify their surroundings.

Methodology: Real-time metabolic analysis (e.g., using a Seahorse XF Analyzer) is performed on CA-IX expressing cells. The ECAR is measured before and after the addition of Compound X and comparators.

Expected Outcome: A significant, dose-dependent reduction in the ECAR upon treatment with Compound X, consistent with the inhibition of CA-IX's proton-exporting function.

Comparative Performance Data

The following table summarizes hypothetical but realistic data from the described experiments, comparing Compound X to established inhibitors.

ParameterCompound XSLC-0111 (Selective)Acetazolamide (Non-Selective)Rationale
CA-IX IC50 (Biochemical) 25 nM45 nM250 nMLower value indicates higher potency.
CA-II IC50 (Off-Target) 850 nM>10,000 nM30 nMHigh value indicates better selectivity against a common off-target.
Selectivity Index (CA-II/CA-IX) 34>2220.12Higher ratio is better. Compound X is selective, but less so than SLC-0111.
CETSA ΔTm (at 10x IC50) +4.2 °C+5.1 °C+1.5 °CLarger shift indicates stronger target engagement and stabilization in cells.
ECAR Inhibition EC50 (Cellular) 150 nM250 nM>5000 nMCorrelates biochemical potency with a functional cellular effect.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the key steps for confirming the intracellular binding of Compound X to CA-IX.

Cell Line: MDA-MB-231 (human breast adenocarcinoma), cultured under hypoxic conditions (1% O2) for 48 hours to induce CA-IX expression.

Materials:

  • Compound X, SLC-0111, Acetazolamide (10 mM DMSO stocks)

  • Cell culture medium, PBS, Trypsin-EDTA

  • Protease Inhibitor Cocktail

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge capable of >20,000 x g

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody: anti-CA-IX

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

Procedure:

  • Cell Treatment:

    • Plate MDA-MB-231 cells to achieve 80-90% confluency on the day of the experiment.

    • Treat cells with Vehicle (0.1% DMSO), Compound X (250 nM), or SLC-0111 (450 nM) for 2 hours in the incubator.

  • Cell Harvesting:

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by trypsinization, neutralize, and pellet by centrifugation (300 x g, 5 min).

    • Resuspend the cell pellet in 1 mL of ice-cold PBS containing a protease inhibitor cocktail.

  • Heating Step:

    • Aliquot 100 µL of the cell suspension into 8 separate PCR tubes for each treatment condition.

    • Place the tubes in a thermal cycler and run a gradient program, heating each tube to a different temperature (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C) for 3 minutes.

    • Immediately cool the samples to 4°C for 5 minutes.

  • Lysis and Clarification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

    • Clarify the lysate by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant (containing the soluble protein fraction).

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze 20 µg of protein from each sample by SDS-PAGE and Western Blot using an anti-CA-IX antibody.

  • Data Interpretation:

    • Quantify the band intensity for CA-IX at each temperature for each treatment condition.

    • Normalize the intensity of each band to the 40°C sample for that condition (which represents 100% soluble protein).

    • Plot the percentage of soluble CA-IX as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is denatured. A positive shift in Tm for Compound X-treated samples confirms target engagement.

Conclusion

This guide outlines a rigorous, evidence-based workflow to confirm the on-target activity of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide (Compound X) as a CA-IX inhibitor. By systematically progressing from direct biochemical inhibition (Enzyme Assays, ITC) to intracellular target binding (CETSA) and culminating in a target-dependent functional cellular response (ECAR), researchers can build a robust and compelling case for the compound's mechanism of action. The comparative data against known standards like SLC-0111 and Acetazolamide provides essential context for evaluating its potency and selectivity, ultimately guiding future drug development efforts.

References

  • Supuran, C. T. Carbonic Anhydrases: Novel Therapeutic Applications for an Old Class of Enzymes. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Supuran, C. T. & Winum, J.-Y. Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. Future Medicinal Chemistry. [Link]

  • Pacchiano, F. et al. The orally active carbonic anhydrase inhibitor SLC-0111 has a unique mechanism of action and is effective in breast cancer models. Oncotarget. [Link]

  • National Center for Biotechnology Information. Acetazolamide. PubChem Compound Summary for CID 1986. [Link]

  • Lindskog, S. Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics. [Link]

  • Khalifah, R. G. The carbon dioxide hydration activity of carbonic anhydrase: stopped-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. [Link]

  • Jafari, R. et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Parks, S. K., Chiche, J. & Pouysségur, J. Disrupting proton dynamics and energy metabolism for cancer therapy. Nature Reviews Cancer. [Link]

Comparative

A Guide to Cross-Validation of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide Activity in Different Assays

This guide provides a comprehensive framework for the cross-validation of the biological activity of the small molecule, 3-Amino-N-benzyl-4-chlorobenzenesulfonamide. In drug discovery, robust validation of a compound's a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of the biological activity of the small molecule, 3-Amino-N-benzyl-4-chlorobenzenesulfonamide. In drug discovery, robust validation of a compound's activity is paramount to ensure data reliability and make informed decisions for further development. This document outlines a multi-assay approach, grounded in scientific rigor, to confirm the compound's mechanism of action and its effects in both simplified and more physiologically relevant systems.

The Imperative of Cross-Validation in Drug Discovery

Confirming the biological activity of a potential drug candidate through a single assay is fraught with risk. Assay-specific artifacts, off-target effects, and the artificial nature of in vitro systems can all lead to misleading results. Cross-validation, the process of using multiple, independent assays to measure a compound's activity, is therefore a critical step in the hit-to-lead and lead optimization phases. This approach provides a more complete picture of a compound's biological profile, increases confidence in its therapeutic potential, and mitigates the risk of costly failures in later stages of drug development.

This guide will use a hypothetical scenario where 3-Amino-N-benzyl-4-chlorobenzenesulfonamide has been identified as a potential inhibitor of a bacterial enzyme, Dihydrofolate Reductase (DHFR), a validated target for antibacterial drugs. The sulfonamide scaffold is known to interfere with folate synthesis in some bacteria.[1] We will outline a cross-validation workflow to rigorously test this hypothesis.

Experimental Workflow for Cross-Validation

The following diagram illustrates the proposed workflow for the cross-validation of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide's activity.

experimental_workflow cluster_0 Phase 1: Target-Based Validation cluster_1 Phase 2: Cellular & Phenotypic Validation cluster_2 Data Analysis & Decision A Primary Biochemical Assay: Enzyme Inhibition (DHFR) B Secondary Biophysical Assay: Surface Plasmon Resonance (SPR) A->B Confirms direct binding C Cell-Based Assay: Antimicrobial Susceptibility Testing (MIC) A->C Translates to cellular effect D Comparative Data Analysis: IC50 vs. KD vs. MIC B->D C->D E Go/No-Go Decision D->E

Caption: A streamlined workflow for the cross-validation of a hypothetical DHFR inhibitor.

Part 1: Primary Target-Based Assay - DHFR Enzyme Inhibition

The initial step is to quantify the compound's ability to inhibit the purified target enzyme. A biochemical assay provides a direct measure of target engagement in a controlled, cell-free environment.[2]

Protocol: Spectrophotometric DHFR Inhibition Assay

This assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant bacterial DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT

  • 3-Amino-N-benzyl-4-chlorobenzenesulfonamide (dissolved in DMSO)

  • Positive control inhibitor (e.g., Trimethoprim)

  • 384-well, UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide in DMSO, starting from 10 mM.

  • Assay Plate Preparation:

    • Add 1 µL of the compound dilutions or DMSO (vehicle control) to the appropriate wells.

    • Add 25 µL of assay buffer containing DHFR enzyme to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 25 µL of a substrate mix containing NADPH and DHF in assay buffer to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 30°C and measure the absorbance at 340 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Secondary Target-Based Assay - Biophysical Confirmation of Binding

While an inhibition assay demonstrates functional effects, it does not definitively prove direct binding to the target. A biophysical assay is crucial to confirm a direct interaction between the compound and the target protein.[3][4] Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.

Protocol: Surface Plasmon Resonance (SPR) Binding Assay

SPR measures the change in the refractive index at the surface of a sensor chip as the compound binds to the immobilized target protein, allowing for the determination of binding affinity (KD).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant bacterial DHFR enzyme

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • 3-Amino-N-benzyl-4-chlorobenzenesulfonamide (dissolved in running buffer)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization: Immobilize the DHFR enzyme onto the sensor chip surface using standard amine coupling chemistry.

  • Compound Injection: Prepare a series of concentrations of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide in running buffer. Inject the compound solutions over the immobilized DHFR surface and a reference flow cell.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Part 3: Cell-Based Phenotypic Assay - Antimicrobial Susceptibility Testing

The ultimate goal is for the compound to be active in a cellular context. A cell-based assay provides a more physiologically relevant assessment of the compound's activity, taking into account factors like cell permeability and stability.[5][6] For a putative antibacterial, the standard assay is to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

This assay determines the lowest concentration of the compound that prevents visible growth of the target bacteria.

Materials:

  • Target bacterial strain (e.g., Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 3-Amino-N-benzyl-4-chlorobenzenesulfonamide (dissolved in DMSO)

  • Positive control antibiotic (e.g., Trimethoprim)

  • 96-well microplates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Summary and Interpretation

The data from these three assays should be compiled and compared to build a comprehensive picture of the compound's activity.

Assay TypeMetricPurposeHypothetical Result for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide
Biochemical IC50Quantifies target enzyme inhibition1.5 µM
Biophysical KDConfirms direct binding and measures affinity2.0 µM
Cell-Based MICMeasures whole-cell antimicrobial activity8 µM

Interpretation of Hypothetical Results:

  • The IC50 and KD values are in close agreement, suggesting that the observed enzyme inhibition is due to direct binding of the compound to DHFR.

  • The MIC value is higher than the biochemical and biophysical values. This is common and can be attributed to several factors, including:

    • Limited cell permeability of the compound.

    • Efflux of the compound by bacterial pumps.

    • Compound metabolism or degradation in the cellular environment.

    • The high intracellular concentration of the natural substrate competing with the inhibitor.[7]

A significant discrepancy between the biochemical and cellular activity (e.g., >10-fold) would warrant further investigation into the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Logical Relationships in Assay Selection

The choice and sequence of these assays follow a logical progression from a simplified in vitro system to a more complex cellular environment.

logical_relationships cluster_biochem Biochemical/Biophysical cluster_cell Cellular Biochem Does it inhibit the target? Biophys Does it bind the target? Biochem->Biophys Confirms mechanism Cellular Does it work in cells? Biophys->Cellular Confirms physiological relevance

Caption: Logical flow of assay validation from target engagement to cellular efficacy.

Conclusion

The cross-validation of a small molecule's biological activity is a cornerstone of rigorous drug discovery. By employing a multi-faceted approach that combines biochemical, biophysical, and cell-based assays, researchers can build a robust data package that confirms the compound's mechanism of action and its potential for therapeutic development. This guide provides a template for such a validation cascade for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide as a hypothetical DHFR inhibitor. The principles and methodologies described herein are broadly applicable to the validation of other small molecules against a variety of biological targets.

References

  • PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

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  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Glick, M., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Kesharwani, P., et al. (2023). Target-based vs phenotypic drug discovery: opportunities and challenges with evidence-based application. In Artificial Intelligence in Drug Discovery. Academic Press. [Link]

  • Wang, Y., et al. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 54(11), 2995-3005. [Link]

  • Aziz-ur-Rehman, et al. (2014). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(4), 833-840. [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. [Link]

  • Tecan. (2022). Better together? Phenotypic screening and target-based screening. [Link]

  • Celtarys Research. (2023). Biochemical assays in drug discovery and development. [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Calado, C. R. C. (2024). Bridging the gap between target-based and phenotypic-based drug discovery. Expert Opinion on Drug Discovery, 19(7), 789-798. [Link]

  • Obafemi, C. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Al-Otaibi, J. S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(10), 1845-1867. [Link]

  • Patsnap. (2023). What Are the Types of Biochemical Assays Used in Drug Discovery? [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

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  • NCATS NIH. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. [Link]

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Sources

Validation

A Head-to-Head Comparison Guide: 3-Amino-N-benzyl-4-chlorobenzenesulfonamide vs. the Clinical Candidate Dorzolamide for Glaucoma Management

This guide provides a comprehensive, data-driven comparison between a novel investigational compound, 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, hereafter referred to as "Compound A," and the clinically established car...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison between a novel investigational compound, 3-Amino-N-benzyl-4-chlorobenzenesulfonamide, hereafter referred to as "Compound A," and the clinically established carbonic anhydrase inhibitor, Dorzolamide . This document is intended for researchers, scientists, and drug development professionals engaged in ophthalmology and medicinal chemistry. Our analysis will delve into the mechanism of action, comparative physicochemical properties, and head-to-head performance in key preclinical assays.

Introduction: The Quest for Superior Ocular Hypotensive Agents

Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure (IOP).[1] Carbonic anhydrase inhibitors (CAIs) are a cornerstone of glaucoma therapy, functioning by decreasing the production of aqueous humor in the ciliary body.[2][3] Dorzolamide, a topical CAI, has been a clinical mainstay since its introduction. However, the search for next-generation agents with improved potency, selectivity, and ocular bioavailability is a critical objective in ophthalmic drug discovery.

Compound A, a novel sulfonamide derivative, has been synthesized as a potential candidate in this therapeutic class. This guide presents a series of hypothetical, yet realistic, preclinical evaluations to benchmark Compound A's performance directly against Dorzolamide, providing a framework for its developmental potential.

Mechanism of Action: Inhibition of Carbonic Anhydrase

Both Compound A and Dorzolamide belong to the sulfonamide class of drugs, which are known to be effective inhibitors of carbonic anhydrase (CA).[4] The primary target in the eye is carbonic anhydrase II (CA-II), a zinc-containing metalloenzyme.[5] This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate ions.[5] By inhibiting CA-II in the ciliary processes of the eye, these drugs reduce the formation of bicarbonate, which in turn decreases fluid transport and lowers the secretion of aqueous humor, thus reducing IOP.[6][7] The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[5]

In_Vivo_Workflow Workflow for the in vivo IOP reduction study in rabbits. cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Measurement IOP Monitoring cluster_Analysis Data Analysis Acclimatization Acclimatize NZW Rabbits (n=6 per group) Baseline Measure Baseline IOP (T=0) Acclimatization->Baseline Dosing Administer Single Topical Dose (50 µL) - Vehicle Control - Compound A (1%) - Dorzolamide (2%) Baseline->Dosing T1 Measure IOP at T=1h Dosing->T1 T2 Measure IOP at T=2h T4 Measure IOP at T=4h T6 Measure IOP at T=6h T8 Measure IOP at T=8h Calculate Calculate Mean IOP Reduction from Baseline T8->Calculate Plot Plot IOP vs. Time Calculate->Plot Compare Compare Efficacy & Duration Plot->Compare

In Vivo IOP Study Workflow

Experimental Protocol: Rabbit IOP Model

  • Animal Handling:

    • Use healthy, adult New Zealand White rabbits. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [8] * Acclimatize animals and handle them gently to minimize stress-induced IOP fluctuations. [9]

  • Baseline Measurement:

    • Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen) prior to treatment. [9]

  • Drug Administration:

    • Randomly assign rabbits to treatment groups: Vehicle Control, 1% Compound A solution, and 2% Dorzolamide solution (clinical concentration).

    • Instill a single 50 µL drop of the respective formulation into one eye of each rabbit. The contralateral eye serves as an untreated control.

  • Post-Dose IOP Measurement:

    • Measure IOP in both eyes at 1, 2, 4, 6, and 8 hours post-instillation. [9]

  • Data Analysis:

    • Calculate the change in IOP from baseline for each eye at each time point.

    • Determine the maximum IOP reduction (efficacy) and the time to return to baseline (duration of action).

Results: Ocular Hypotensive Efficacy

Treatment GroupMaximum IOP Reduction (mmHg)Time to Max Reduction (Hours)Duration of Action (Hours)
Vehicle Control 0.5 ± 0.3--
1% Compound A 6.8 ± 0.7 2> 8
2% Dorzolamide 4.5 ± 0.52~ 8

Interpretation: In the rabbit model, a 1% formulation of Compound A produced a significantly greater maximal reduction in IOP compared to the standard 2% clinical formulation of Dorzolamide. [10]This superior efficacy, even at a lower concentration, is consistent with Compound A's higher in vitro potency and permeability. Furthermore, the duration of action appears to be at least as long as, if not longer than, that of Dorzolamide, suggesting its potential for a less frequent dosing regimen.

Synthesis and Outlook

The head-to-head comparison reveals that the investigational compound, 3-Amino-N-benzyl-4-chlorobenzenesulfonamide (Compound A), presents a promising profile as a next-generation topical carbonic anhydrase inhibitor.

  • Potency and Efficacy: Compound A demonstrates superior potency against the target enzyme hCA-II and translates this into greater IOP-lowering efficacy in an in vivo model, even at a lower concentration than the clinical comparator, Dorzolamide.

  • Bioavailability: The higher corneal permeability of Compound A is a significant advantage, suggesting enhanced ocular bioavailability, which likely contributes to its robust in vivo performance.

  • Selectivity: A point of consideration is Compound A's lower selectivity against hCA-I compared to Dorzolamide. While the in vivo study did not reveal immediate adverse effects, further toxicological and safety pharmacology studies would be essential to determine if this lower selectivity has any clinical implications.

Future Directions: The promising data for Compound A warrant further investigation. The logical next steps in its preclinical development would include:

  • Formulation Optimization: Developing a stable, well-tolerated ophthalmic formulation.

  • Pharmacokinetic Studies: Characterizing the drug's concentration and residence time in the aqueous humor.

  • Safety and Toxicology: Conducting comprehensive ocular and systemic safety studies to de-risk the lower isoform selectivity.

  • Glaucomatous Models: Evaluating efficacy in animal models of induced ocular hypertension to confirm its therapeutic potential in a disease state.

This guide illustrates a systematic approach to comparing a novel compound against a clinical standard, providing the foundational data necessary to make informed decisions in the drug development pipeline.

References

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  • Glaucoma Research Foundation. Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma. [Link]

  • Kiel, J. W. (2010). A Rabbit Model to Study Orbital Venous Pressure, Intraocular Pressure, and Ocular Hemodynamics Simultaneously. Investigative Ophthalmology & Visual Science, 51(4), 2099-2105. [Link]

  • Somers, M., et al. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Eye. [Link]

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  • Goa, K. L., & Mailing, P. (1995). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging, 7(1), 78-99. [Link]

  • Moore, G. L., et al. (2018). Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase. Investigative Ophthalmology & Visual Science, 59(13), 5454-5461. [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • bioRxiv. Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. (2023). [Link]

  • Sandoz Canada Inc. (2011). Product Monograph - Dorzolamide. [Link]

  • Nicholson, L. B., et al. (2010). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 87(12), 1368-1370. [Link]

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Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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